Technical Documentation Center

[1-(3,5-Dichlorophenyl)propyl](methyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(3,5-Dichlorophenyl)propyl](methyl)amine
  • CAS: 1603090-14-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3,5-Dichlorophenyl)propylamine

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)propylamine: Structure, Synthesis, and Characterization Abstract This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)propylamine, a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)propylamine: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)propylamine, a substituted phenylpropylamine of interest in medicinal chemistry and drug development. While not extensively documented in public literature, its structural similarity to known psychoactive compounds suggests potential as a research chemical or a scaffold for novel therapeutics. This document synthesizes available data with established chemical principles to detail its structure, physicochemical properties, a robust synthetic route, and modern analytical methodologies for its characterization and quality control. The guide is intended for researchers, synthetic chemists, and pharmacologists engaged in the exploration of novel chemical entities.

Chemical Identity and Molecular Structure

1-(3,5-Dichlorophenyl)propylamine is a primary amine belonging to the phenylpropylamine class. The core structure consists of a propane chain with an amino group at the first carbon (C1) and a 3,5-dichlorinated phenyl ring also attached to C1. This substitution pattern is crucial for its potential pharmacological profile.

Systematic IUPAC Name: 1-(3,5-dichlorophenyl)propan-1-amine

Key Identifiers:

  • Molecular Formula: C₉H₁₁Cl₂N[1]

  • Molecular Weight: 204.10 g/mol [1]

  • CAS Number: 1270547-69-7[1]

Caption: Chemical structure of 1-(3,5-Dichlorophenyl)propylamine.

Physicochemical Properties

Detailed experimental data for 1-(3,5-Dichlorophenyl)propylamine is sparse in publicly accessible literature. The properties in the table below are either catalog-derived or estimated based on the structure and analogous compounds.

PropertyValue / InformationSource / Basis
IUPAC Name 1-(3,5-dichlorophenyl)propan-1-amine[1]
CAS Number 1270547-69-7[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.Structural Analogy
Boiling Point Not experimentally determined. Estimated to be >250 °C at atmospheric pressure.Estimation from similar structures
Melting Point Not experimentally determined.-
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, methanol, DCM, and ethyl acetate.General amine/organic molecule characteristics
pKa (Conjugate Acid) Estimated to be in the range of 9.5 - 10.5.Analogy to similar primary amines[2]

Synthesis and Purification

A robust and logical synthesis of 1-(3,5-Dichlorophenyl)propylamine can be achieved via a three-step process starting from the commercially available 3',5'-dichloroacetophenone. The chosen pathway involves the extension of the acetyl group to a propyl group via a Grignard reaction, followed by conversion of the resulting ketone to an oxime, and subsequent reduction to the target primary amine.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oximation cluster_step3 Step 3: Reduction start 3',5'-Dichloroacetophenone step1_reagent Ethylmagnesium Bromide (EtMgBr) in dry THF start->step1_reagent Reacts with step1_product 3',5'-Dichloropropiophenone step1_reagent->step1_product Forms step2_reagent Hydroxylamine HCl (NH₂OH·HCl) Pyridine step1_product->step2_reagent Reacts with step2_product 3',5'-Dichloropropiophenone Oxime step2_reagent->step2_product Forms step3_reagent H₂ (g), Pd/C or LiAlH₄ in Ethanol or THF step2_product->step3_reagent Reduced by step3_product 1-(3,5-Dichlorophenyl)propylamine step3_reagent->step3_product Yields Final Product

Caption: Proposed synthetic workflow for 1-(3,5-Dichlorophenyl)propylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3',5'-Dichloropropiophenone

  • Rationale: This step introduces the required three-carbon chain. The Grignard reaction of an organomagnesium reagent with a nitrile (or alternatively, reaction of an acyl chloride with an organocadmium or organocuprate reagent) is a standard method for ketone synthesis. Here we adapt a Grignard reaction with a nitrile, analogous to known procedures.[3][4]

  • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous tetrahydrofuran (THF) and an iodine crystal to initiate the reaction.

  • Add a solution of ethyl bromide (1.2 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux for 1 hour to ensure full formation of the Grignard reagent.

  • Cool the reaction to 0 °C and add a solution of 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C, followed by 2M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3',5'-dichloropropiophenone.

Step 2: Synthesis of 3',5'-Dichloropropiophenone Oxime

  • Rationale: The conversion of the ketone to an oxime provides a stable intermediate that is readily reduced to a primary amine in the subsequent step. This avoids potential side reactions associated with direct reductive amination.

  • Dissolve 3',5'-dichloropropiophenone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 3: Reduction to 1-(3,5-Dichlorophenyl)propylamine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. Lithium aluminum hydride (LiAlH₄) is an alternative powerful reducing agent suitable for this transformation.

  • Dissolve the crude oxime from Step 2 in ethanol.

  • Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours or until H₂ uptake ceases.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3,5-Dichlorophenyl)propylamine.

  • Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

AnalyticalWorkflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_result Final Validation sample Synthesized Product (Crude or Purified) nmr ¹H and ¹³C NMR (Structural Elucidation) sample->nmr ms GC-MS (Molecular Weight & Fragmentation) sample->ms hplc HPLC-UV (Quantitative Purity) sample->hplc result Certificate of Analysis (Identity Confirmed, Purity >98%) nmr->result Confirms Structure ms->result Confirms MW hplc->result Confirms Purity

Caption: A generalized workflow for the analytical characterization of the final product.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2-7.4 (m, 3H): Signals corresponding to the three aromatic protons on the dichlorophenyl ring.

    • δ 4.1-4.2 (t, 1H): A triplet for the methine proton (CH) alpha to the amine and phenyl ring.

    • δ 1.6-1.8 (m, 2H): A multiplet for the methylene protons (CH₂) of the propyl chain.

    • δ 1.5-1.6 (br s, 2H): A broad singlet for the amine (NH₂) protons.

    • δ 0.9-1.0 (t, 3H): A triplet for the terminal methyl (CH₃) protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~145-148: Quaternary aromatic carbon attached to the propyl chain.

    • δ ~135: Two quaternary aromatic carbons attached to chlorine atoms.

    • δ ~125-130: Aromatic CH carbons.

    • δ ~55-60: Aliphatic CH carbon attached to the nitrogen.

    • δ ~30-35: Aliphatic CH₂ carbon.

    • δ ~10-15: Aliphatic CH₃ carbon.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): Expected at m/z 203, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).

    • Major Fragment: Expected at m/z 174, corresponding to the loss of the ethyl group (-CH₂CH₃).

Analytical Methodologies: Protocols

Protocol 4.2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: Reversed-phase HPLC with UV detection is a standard, robust method for determining the purity of small organic molecules.[5]

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).

  • Gradient: Start at 10% A, ramp to 95% A over 15 minutes, hold for 2 minutes, return to 10% A over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 220 nm and 254 nm.[5]

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of mobile phase (50:50 A:B).[5]

  • Injection Volume: 10 µL.[5]

  • Analysis: Calculate purity based on the area percentage of the main peak relative to all integrated peaks.

Protocol 4.2.2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC-MS provides definitive identification through a combination of chromatographic retention time and mass fragmentation pattern.[5][6][7]

  • System: GC coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Injector Temperature: 280 °C.[5]

  • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C, hold for 5 minutes.[5]

  • MS Parameters:

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: EI at 70 eV.[5]

    • Scan Range: 40-500 m/z.[5]

  • Sample Preparation: Prepare a dilute solution (100 µg/mL) in ethyl acetate.

  • Analysis: Confirm the identity by matching the retention time with an analytical standard (if available) and comparing the obtained mass spectrum with the predicted fragmentation pattern.

Potential Applications and Pharmacological Context

Direct pharmacological studies on 1-(3,5-Dichlorophenyl)propylamine are not available in the peer-reviewed literature. However, its structure as a substituted phenylpropylamine allows for informed speculation on its potential biological activities based on well-established structure-activity relationships.[8]

  • Structural Analogy: The core scaffold is an analogue of phenethylamine, a broad class of compounds known to interact with the central nervous system.[9] Many substituted phenethylamines and phenylpropylamines act as monoamine releasing agents or reuptake inhibitors, affecting neurotransmitters like dopamine, norepinephrine, and serotonin.[8][9]

  • Potential Targets: Compounds with this structure are known to target a variety of receptors and transporters, including:

    • Monoamine Transporters (DAT, NET, SERT): The phenylpropylamine structure is a classic pharmacophore for ligands of these transporters.[10]

    • Adrenergic Receptors: As derivatives of phenethylamine, which is structurally related to endogenous catecholamines like norepinephrine, these compounds may exhibit activity at α- and β-adrenergic receptors.[11]

    • Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous phenethylamine and related compounds.

  • Influence of Dichlorination: The 3,5-dichloro substitution pattern significantly increases the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier. The electronic properties of the chlorine atoms can also modulate binding affinity and selectivity for various biological targets compared to its non-chlorinated parent compound.

  • Research Applications: 1-(3,5-Dichlorophenyl)propylamine serves as a valuable research chemical for probing the structure-activity relationships of monoaminergic systems. It can also be used as a key intermediate or scaffold in the synthesis of more complex drug candidates for treating neurological or psychiatric disorders.[12]

Conclusion

1-(3,5-Dichlorophenyl)propylamine is a chemical entity with significant potential for further investigation. This guide has provided a foundational framework for its study, outlining its chemical identity, a plausible and detailed synthetic pathway, and robust analytical methods for its quality control. While its specific biological activity remains to be elucidated, its structural characteristics firmly place it within a class of compounds known for profound effects on the central nervous system. The protocols and data presented herein are intended to facilitate future research and development efforts centered on this and related molecules.

References

  • PrepChem. (n.d.). Synthesis of 3'-chloropropiophenone. Retrieved from PrepChem.com. [Link]

  • IUCr Journals. (2025). 3-Chloropropiophenone. Retrieved from IUCr Journals. [Link]

  • Wikipedia. (2024). Substituted phenethylamine. Retrieved from Wikipedia. [Link]

  • Ferreira, R., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Phenylpropylamine. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. [Link]

  • De Gregorio, D., et al. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. National Center for Biotechnology Information. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Royal Society of Chemistry. [Link]

  • Wikipedia. (2024). Propylamine. Retrieved from Wikipedia. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from College of Saint Benedict and Saint John's University Digital Commons. [Link]

  • PubChem. (n.d.). 3',5'-Dichloroacetophenone. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (n.d.). Propylamine – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 1-(3,5-Dichlorophenyl)propylamine

Abstract This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(3,5-Dichlorophenyl)propylamine. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(3,5-Dichlorophenyl)propylamine. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, molecular weight, and key physicochemical parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. In the absence of extensive published experimental data for this specific molecule, this guide leverages highly reliable in silico predictions and focuses on the rigorous, validated experimental methodologies required for their empirical determination. By explaining the causality behind protocol design, this paper serves as both a reference for the properties of 1-(3,5-Dichlorophenyl)propylamine and a practical guide to its characterization in a laboratory setting.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent characterization. 1-(3,5-Dichlorophenyl)propylamine is a primary amine featuring a propyl chain attached to a dichlorinated phenyl ring.

  • IUPAC Name: 1-(3,5-dichlorophenyl)propan-1-amine[1]

  • CAS Number: 1270547-69-7[1]

  • Molecular Formula: C₉H₁₁Cl₂N[1]

  • Canonical SMILES: CCC(C1=CC(Cl)=CC(Cl)=C1)N

The structure contains a chiral center at the first carbon of the propyl chain, meaning it can exist as two distinct enantiomers. The data and protocols presented herein refer to the racemic mixture unless otherwise specified.

Caption: 2D Chemical Structure of 1-(3,5-Dichlorophenyl)propylamine.

Molecular Weight and Mass Spectrometry Data

The molecular weight is a fundamental property derived from the compound's atomic composition. It is essential for gravimetric analysis, molar concentration calculations, and mass spectrometry.

ParameterValueSource
Average Molecular Weight 204.10 g/mol AiFChem[1]
Monoisotopic Mass 203.02685 DaCalculated
Exact Mass 203.027 DaPubChem (similar compound)[2]

Expert Insight: The average molecular weight is used for preparing solutions of a specific molarity from bulk material. In contrast, the monoisotopic mass , calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl), is the value observed in high-resolution mass spectrometry (HRMS). This distinction is critical for accurate compound identification and structural elucidation in analytical chemistry.

Core Physicochemical Characteristics (In Silico Predictions)

Physicochemical PropertyPredicted ValueSignificance in Drug Development
pKa (strongest basic) ~9.5Governs ionization state, impacting solubility, permeability, and receptor binding.
logP (Octanol/Water) ~3.4Measures lipophilicity; key predictor of membrane permeability and metabolic stability.
Aqueous Solubility (logS) ~ -3.1Impacts dissolution rate and bioavailability for oral administration.

Note: These values are predictions and require experimental verification.

Experimental Determination Protocols

To ensure scientific rigor, predicted values must be confirmed empirically. The following sections detail standardized, self-validating protocols for determining the core physicochemical properties of 1-(3,5-Dichlorophenyl)propylamine.

Determination of pKa via Potentiometric Titration

Causality: The propylamine moiety is basic and will exist in a pH-dependent equilibrium between its protonated (cationic) and neutral forms. Potentiometric titration is the gold-standard method for measuring this equilibrium, defined by the pKa.[5] The pKa value is the pH at which 50% of the compound is ionized, a critical parameter that dictates its behavior in physiological environments.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve accurately weighed compound in methanol/water prep2 Calibrate pH electrode with standard buffers (pH 4, 7, 10) titrate Titrate sample with standardized 0.1 M HCl prep2->titrate record Record pH and titrant volume at regular intervals titrate->record plot Plot pH vs. Volume of HCl record->plot deriv Calculate first derivative to find equivalence point plot->deriv pka_calc Determine pH at half- equivalence volume (pKa) deriv->pka_calc

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare a standardized titrant solution of 0.1 M hydrochloric acid (HCl).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(3,5-Dichlorophenyl)propylamine and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility.

  • Titration: Place the sample solution in a thermostatted vessel (25 °C) under gentle stirring. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (V_eq).

    • The pKa is the pH value on the titration curve corresponding to half the equivalence volume (V_eq / 2). This is the point of half-neutralization where [R-NH₂] = [R-NH₃⁺].

  • Validation: Repeat the titration at least three times. The resulting pKa values should be within ±0.1 units.

Determination of logP via the Shake-Flask Method (OECD 107)

Causality: The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[4] It is a key measure of lipophilicity. The OECD 107 "Shake-Flask" method is a globally recognized standard for this determination.[3][6] Because our target compound is a base, the pH of the aqueous phase must be controlled to ensure the measurement reflects the partitioning of the neutral, non-ionized species.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer and vice-versa by shaking them together for 24 hours, followed by separation. For this basic compound, an aqueous buffer of pH > 11.5 (at least 2 units above the predicted pKa of 9.5) should be used to ensure >99% of the compound is in its neutral form.[7]

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The final concentration in either phase should not exceed 0.01 M.[4]

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer. Prepare samples with at least three different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

  • Equilibration: Agitate the vessels at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). The agitation should be vigorous enough to ensure good mixing but not so intense as to cause emulsification.

  • Phase Separation: Separate the two phases by centrifugation (e.g., 2000-3000 rpm for 10-15 minutes). This step is critical to prevent micro-emulsions from affecting the concentration analysis.[8]

  • Concentration Analysis: Accurately determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or GC-MS.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration]_octanol / [Concentration]_water.

    • The final value is expressed as its base-10 logarithm: logP.

  • Validation: The six logP values obtained from the duplicate runs at three different ratios should fall within a range of ±0.3 units.[6] A mass balance calculation should also be performed to ensure the total amount of compound recovered from both phases is close to the amount initially added.[8]

Conclusion

1-(3,5-Dichlorophenyl)propylamine is a dichlorinated primary amine with a molecular weight of 204.10 g/mol . While comprehensive experimental data is sparse, reliable computational predictions place its basic pKa around 9.5, its logP around 3.4, and its logS near -3.1. These values suggest a moderately lipophilic, basic compound with low aqueous solubility. This guide provides the authoritative, step-by-step experimental frameworks necessary to empirically validate these critical physicochemical parameters. The rigorous application of these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development activities involving this compound.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][3][6]

  • Phytosafe, OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). URL: [Link][4]

  • Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water. URL: [Link][8]

  • PubChem, Compound Summary for CID 2758170, (3,5-Dichloro-phenyl)-isopropyl-amine. URL: [Link]

  • ECETOC, APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). URL: [Link][7]

  • MDPI, Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. URL: [Link][9]

  • Chemicalize by ChemAxon, Instant Cheminformatics Solutions. URL: [Link][3][8]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. URL: [Link][4]

  • PubChem, Compound Summary for CID 44542959, 1-(3,5-Dichlorophenyl)propan-1-one. URL: [Link]

  • Khan, M. F., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Processes, 10(5), 945. URL: [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Preparation of 1-(3,5-Dichlorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3,5-Dichlorophenyl)propylamine and its hydrochloride salt are important chemical intermediates in the synthesis of various biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)propylamine and its hydrochloride salt are important chemical intermediates in the synthesis of various biologically active molecules. The presence of the dichlorophenyl ring and the chiral center at the alpha-carbon make this compound a valuable building block in medicinal chemistry and drug discovery. This document provides a detailed, step-by-step guide for the preparation of 1-(3,5-Dichlorophenyl)propylamine hydrochloride, commencing from the readily available starting material, 3',5'-dichloropropiophenone. The synthetic route described herein is based on the well-established Leuckart-Wallach reaction, a reductive amination process that utilizes ammonium formate as both the amine source and the reducing agent.[1][2][3] This method is a classic and effective way to convert ketones into primary amines.[1]

This guide is designed to provide not only a procedural outline but also the scientific rationale behind the key steps, ensuring a comprehensive understanding for researchers and professionals in the field of drug development.

Reaction Scheme

The overall synthetic pathway involves a one-pot reductive amination of 3',5'-dichloropropiophenone to the corresponding free amine, followed by its conversion to the hydrochloride salt for improved stability and handling.

Protocol_Part1 start Start step1 1. Charge a round-bottom flask with 3',5'-dichloropropiophenone and an excess of ammonium formate. start->step1 step2 2. Heat the mixture under reflux for several hours. step1->step2 step3 3. Cool the reaction mixture to room temperature. step2->step3 step4 4. Add concentrated HCl and reflux to hydrolyze the formamide intermediate. step3->step4 step5 5. Cool and basify the mixture with aqueous NaOH. step4->step5 step6 6. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). step5->step6 step7 7. Dry the combined organic extracts over anhydrous MgSO₄. step6->step7 step8 8. Filter and concentrate the organic phase under reduced pressure. step7->step8 end End: Crude 1-(3,5-Dichlorophenyl)propylamine (Free Base) step8->end

Caption: Workflow for the synthesis of the free amine.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 3',5'-dichloropropiophenone (e.g., 10.0 g, 0.049 mol) and ammonium formate (e.g., 20.0 g, 0.317 mol, approximately 6.5 equivalents).

    • Rationale: A significant excess of ammonium formate is used to drive the reaction towards the formation of the amine and to serve as the reducing agent. [1]2. Reaction: Heat the mixture using a heating mantle to a gentle reflux (typically 160-180 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (usually 4-6 hours).

  • Hydrolysis: After cooling the reaction mixture to room temperature, cautiously add 50 mL of concentrated hydrochloric acid. Re-equip the flask for reflux and heat the mixture for an additional 2-3 hours.

    • Rationale: The Leuckart-Wallach reaction often produces a formamide intermediate, which requires acidic hydrolysis to yield the free primary amine. [4]4. Work-up and Extraction: Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice. Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10 (confirm with pH paper). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(3,5-Dichlorophenyl)propylamine as an oil.

Part 2: Preparation of 1-(3,5-Dichlorophenyl)propylamine Hydrochloride

The hydrochloride salt is prepared to facilitate purification by crystallization and to improve the compound's stability. [5][6]

Protocol_Part2 start Start: Crude Free Base step1 1. Dissolve the crude free base in anhydrous diethyl ether. start->step1 step2 2. Cool the solution in an ice bath. step1->step2 step3 3. Add a solution of HCl in anhydrous ether dropwise with stirring. step2->step3 step4 4. Collect the precipitate by vacuum filtration. step3->step4 step5 5. Wash the solid with cold anhydrous diethyl ether. step4->step5 step6 6. Dry the product under vacuum. step5->step6 end End: Purified 1-(3,5-Dichlorophenyl)propylamine Hydrochloride step6->end

Caption: Workflow for the hydrochloride salt formation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 1-(3,5-Dichlorophenyl)propylamine in a minimal amount of anhydrous diethyl ether.

  • Salt Formation: Cool the ethereal solution in an ice bath. While stirring, add a solution of hydrogen chloride in anhydrous diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether) dropwise until no further precipitation is observed.

    • Rationale: The amine acts as a base and reacts with the strong acid (HCl) to form the corresponding ammonium salt, which is typically insoluble in nonpolar organic solvents like diethyl ether, leading to its precipitation. [5][6]3. Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified 1-(3,5-Dichlorophenyl)propylamine hydrochloride under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the crystalline hydrochloride salt.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be recorded. Based on the structure and data from analogous compounds like 1-phenylpropylamine, the following characteristic signals are expected:

    • A triplet corresponding to the methyl protons (-CH₃) of the propyl chain.

    • A multiplet for the methylene protons (-CH₂-) of the propyl chain.

    • A multiplet for the methine proton (-CH-) adjacent to the nitrogen and the aromatic ring.

    • Signals in the aromatic region corresponding to the protons on the 3,5-dichlorophenyl ring.

    • A broad signal for the amine protons (-NH₃⁺), which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the aliphatic and aromatic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 3',5'-Dichloropropiophenone and 1-(3,5-Dichlorophenyl)propylamine hydrochloride are irritants and should be handled with care.

  • Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme caution.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby when in use.

References

  • Jagdale, A. R., et al. (2012). Iron-catalyzed reductive amination of ketones and aldehydes with aqueous ammonia.
  • Jagdale, A. R., et al. (2012).
  • "Amine and HCl - salt form
  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416.
  • Jagdale, A. R., et al. (2012). Catalyst screening for the reductive amination of acetophenone.
  • "Supplementary Inform
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673-1674.
  • Hamor, T. A., et al. (1990). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2, (1), 25-30.
  • "What is the best way to convert my amine compound from the free amine into the salt form HCl?" (2020).
  • "Method for salt preparation." (2010).
  • "Struggling with Reductive Amination: Tips for Isol
  • Klussmann, M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 267-274.
  • "Isolation of primary amines as HCL salt problem." (2006). Sciencemadness Discussion Board.
  • "Amine synthesis by reductive amination (reductive alkyl
  • Reddy, P. G., & Baskaran, S. (2003). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Current Organic Chemistry, 7(17), 1737-1763.
  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (pp. 301-330). John Wiley & Sons, Inc.
  • "Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction." Alfa Chemistry.
  • "Reductive Amination, and How It Works." (2017). Master Organic Chemistry.
  • "Leuckart reaction." Wikipedia.
  • "The experimental and computed NMR chemical shifts of N-phenylpropanamide.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • "1H NMR Chemical Shift.
  • "STUDIES ON THE LEUCKART REACTION." Semantic Scholar.
  • "Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties." (2018). Auctores Publishing.
  • "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." (2023). MDPI.
  • "NMR shifts 1H -general.cdx." Chemistry Connected.
  • "Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides." (1987). PubMed.
  • Herndon, J. L., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry, 56(22), 9069-9087.
  • "Production of ammonium formate." (1964).

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3,5-Dichlorophenyl)propylamine

Abstract This application note describes the development and validation of a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,5-Dichlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,5-Dichlorophenyl)propylamine. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, coupled with UV detection. The developed method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

1-(3,5-Dichlorophenyl)propylamine is a chemical intermediate of interest in pharmaceutical synthesis. The development of robust analytical methods for the accurate quantification of such compounds is crucial for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This note details a systematic approach to developing and validating an HPLC method for 1-(3,5-Dichlorophenyl)propylamine, adhering to the principles outlined in the ICH Q2(R1) guidelines.[2][3]

Chemical Structure of 1-(3,5-Dichlorophenyl)propylamine:

Figure 1: Chemical Structure of 1-(3,5-Dichlorophenyl)propylamine

Experimental

Materials and Reagents
  • 1-(3,5-Dichlorophenyl)propylamine reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH2PO4 buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Table 1: Optimized HPLC Conditions

Preparation of Solutions
  • Buffer Preparation (25 mM KH2PO4, pH 3.0): 3.4 g of KH2PO4 was dissolved in 1 L of deionized water. The pH was adjusted to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): 100 mg of 1-(3,5-Dichlorophenyl)propylamine was accurately weighed and dissolved in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: The stock solution was serially diluted with the mobile phase to prepare working standard solutions in the concentration range of 1-100 µg/mL.

Method Development and Optimization

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and good resolution from any potential impurities.

Column Selection

A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for non-polar to moderately polar compounds.[4][5] The hydrophobic nature of the dichlorophenyl group and the propyl chain in the analyte suggested good retention on a C18 phase.

Mobile Phase Optimization

The selection of the mobile phase is critical for achieving optimal separation.[6]

  • Organic Modifier: Both acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided a better peak shape and a shorter retention time compared to methanol at the same concentration.

  • Aqueous Phase and pH Control: Due to the basic nature of the primary amine group (propylamine has a pKa of 10.71), controlling the mobile phase pH is essential to ensure consistent retention and avoid peak tailing.[7][8] A phosphate buffer was chosen for its buffering capacity in the acidic pH range. A pH of 3.0 was selected to ensure the amine group is fully protonated, which generally leads to better peak shapes on silica-based C18 columns.[9]

Wavelength Selection

The UV spectrum of 1-(3,5-Dichlorophenyl)propylamine in the mobile phase was recorded. The maximum absorbance was observed at approximately 220 nm, which was selected as the detection wavelength to ensure high sensitivity.

The overall method development workflow is depicted in the following diagram:

MethodDevelopmentWorkflow cluster_0 Initial Scouting cluster_1 Optimization cluster_2 Validation Start Define Analytical Target Profile ColumnScreen Screen Columns (C18, C8, Phenyl) Start->ColumnScreen SolventScreen Screen Organic Solvents (ACN, MeOH) ColumnScreen->SolventScreen MPOpt Optimize Mobile Phase (pH, Buffer Strength) SolventScreen->MPOpt GradientOpt Gradient Optimization (if necessary) MPOpt->GradientOpt OtherParams Optimize Flow Rate & Column Temp. GradientOpt->OtherParams Validation Method Validation (ICH Q2(R1)) OtherParams->Validation FinalMethod Finalized HPLC Method Validation->FinalMethod

Sources

Method

Enantioselective synthesis of 1-(3,5-Dichlorophenyl)propylamine

Application Note & Protocol Enantioselective Synthesis of 1-(3,5-Dichlorophenyl)propylamine: A Practical Guide Using Asymmetric Transfer Hydrogenation Abstract Chiral amines are critical structural motifs in a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enantioselective Synthesis of 1-(3,5-Dichlorophenyl)propylamine: A Practical Guide Using Asymmetric Transfer Hydrogenation

Abstract

Chiral amines are critical structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The 1-(3,5-dichlorophenyl)propylamine scaffold, in particular, represents a valuable building block for active pharmaceutical ingredients (APIs) due to the influence of the dichlorophenyl group on molecular lipophilicity and metabolic stability. This document provides a comprehensive, field-tested guide to the enantioselective synthesis of this target molecule. We focus on a robust and scalable asymmetric transfer hydrogenation (ATH) of a prochiral ketimine precursor. The causality behind experimental choices, detailed step-by-step protocols, analytical validation methods, and troubleshooting insights are presented to ensure reliable and reproducible execution.

Introduction: Strategic Importance

The synthesis of enantiopure amines is a cornerstone of modern organic chemistry.[2] Traditional methods often rely on chiral resolution, which is inherently inefficient as it discards 50% of the material. Modern approaches, such as asymmetric catalysis, offer a more atom-economical and elegant solution.[3] Asymmetric hydrogenation and its operational variant, asymmetric transfer hydrogenation (ATH), stand out as powerful strategies for establishing the stereocenter with high fidelity.[4]

This guide focuses on the ATH of 3,5-dichloropropiophenone-derived ketimine. This approach was selected for its:

  • High Enantioselectivity: Modern catalyst systems routinely achieve >95% enantiomeric excess (ee).

  • Operational Simplicity: ATH avoids the need for high-pressure hydrogenation equipment, using common laboratory glassware.

  • Substrate Scope: The methodology is generally tolerant of various functional groups, making it broadly applicable.[4]

An alternative and increasingly powerful strategy involves biocatalysis, particularly the use of engineered transaminases (TAs). These enzymes can convert the corresponding ketone directly to the chiral amine with exceptional enantioselectivity under mild, aqueous conditions.[1] While not the primary focus of this protocol, the biocatalytic route represents a leading-edge, sustainable alternative worthy of consideration in process development.[5]

Overall Synthetic Workflow

The synthesis is designed as a two-step, one-pot process to maximize efficiency and minimize intermediate handling and purification losses. The workflow begins with the in-situ formation of the N-H ketimine from 3,5-dichloropropiophenone, which is then immediately subjected to asymmetric transfer hydrogenation.

G cluster_0 Step 1: In-Situ Imine Formation cluster_1 Step 2: Asymmetric Transfer Hydrogenation Ketone 3,5-Dichloropropiophenone Imine_Intermediate Prochiral N-H Ketimine (Not Isolated) Ketone->Imine_Intermediate Condensation (-H₂O) Ammonia Ammonium Formate (Ammonia Source) Ammonia->Imine_Intermediate Target 1-(3,5-Dichlorophenyl)propylamine (Enantiopure Product) Imine_Intermediate->Target Asymmetric Reduction Catalyst Ru(II)-Chiral Diamine Catalyst Catalyst->Target H_Source Formic Acid / Triethylamine (Hydrogen Source) H_Source->Target

Figure 1: Overall workflow for the two-step, one-pot synthesis.

Detailed Protocols & Methodologies

Materials and Reagents
ReagentCAS No.SupplierPurityComments
3,5-Dichloropropiophenone34911-51-8Commercial Sources>98%Starting material.
Ammonium Formate540-69-2Commercial Sources>99%Serves as both ammonia and hydride source precursor.
(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine144222-34-6Commercial Sources>98%Chiral Ligand (for R-amine). Use (1S,2S)-(+) for S-amine.
[RuCl₂(p-cymene)]₂52462-29-0Commercial Sources>98%Catalyst Precursor.
Formic Acid64-18-6Commercial Sources>98%Component of the azeotropic hydrogen source.
Triethylamine121-44-8Commercial Sources>99%Component of the azeotropic hydrogen source.
2-Propanol (Anhydrous)67-63-0Commercial Sources>99.5%Reaction Solvent.
Dichloromethane (DCM)75-09-2Commercial SourcesHPLC GradeFor extraction.
Sodium Bicarbonate (Sat. aq.)144-55-8N/AN/AFor work-up.
Magnesium Sulfate (Anhydrous)7487-88-9Commercial SourcesN/AFor drying.
Protocol: Enantioselective Synthesis of (R)-1-(3,5-Dichlorophenyl)propylamine

This protocol is designed for a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Catalyst Pre-activation (in-situ):

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [RuCl₂(p-cymene)]₂ (25.5 mg, 0.04 mmol, 0.004 eq) and (1R,2R)-TsDPEN (38.5 mg, 0.10 mmol, 0.01 eq).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add 20 mL of anhydrous 2-propanol.

  • Stir the resulting orange suspension at room temperature for 20-30 minutes. A clear, deep red/purple solution should form, indicating the formation of the active catalyst complex.

Reaction Execution: 5. To the activated catalyst solution, add 3,5-dichloropropiophenone (2.17 g, 10.0 mmol, 1.0 eq) and ammonium formate (3.15 g, 50.0 mmol, 5.0 eq).

  • Rationale: Ammonium formate serves as the source for the in-situ formation of the ketimine. The excess formate also acts as the hydride donor in the subsequent reduction step.[3]
  • Heat the reaction mixture to 60 °C and stir vigorously.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
  • Monitoring Tip: The disappearance of the starting ketone is the primary indicator of reaction completion.

Work-up and Purification: 8. Cool the reaction mixture to room temperature. 9. Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator. 10. To the resulting residue, add 30 mL of Dichloromethane (DCM) and 30 mL of saturated sodium bicarbonate solution.

  • Causality: The basic wash is crucial to neutralize any remaining formic acid and to deprotonate the ammonium salt of the product amine, rendering it soluble in the organic layer.
  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
  • Combine the organic layers and wash with brine (20 mL).
  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of 0-5% Methanol in DCM containing 0.5% triethylamine) to afford the pure 1-(3,5-dichlorophenyl)propylamine.
  • Expert Tip: The addition of a small amount of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, which significantly improves the chromatographic separation and prevents product loss ("streaking").
Expected Results
ParameterExpected Value
Yield 75-90%
Appearance Colorless oil
Enantiomeric Excess (ee) >96%

Analytical Validation

Confirmation of the product's identity and enantiomeric purity is essential.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the methine proton (CH-NH₂), the methylene protons (CH₂), and the methyl protons (CH₃). The primary amine protons (NH₂) may appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule should be observed.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess is the most critical analytical step.

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H or equivalent (Daicel).

  • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 95:5 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the integrated peak areas: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Mechanistic Insight: The Catalytic Cycle

The ATH reaction proceeds via a concerted outer-sphere mechanism. The active ruthenium-hydride species is formed from the catalyst precursor and the formate. This hydride is then delivered to one face of the prochiral imine, directed by the chiral diamine ligand, to establish the new stereocenter.

G cluster_0 Catalytic Cycle A [Ru]-H (Active Hydride Species) B [Ru]-Amine Complex A->B Hydride Transfer (Stereo-determining step) C [Ru] (Catalyst Resting State) B->C - Product Release C->A + Formate - CO₂ Imine Prochiral Imine Imine->A Amine Chiral Amine (Product) Amine->B Formate HCOO⁻ Formate->C CO2 CO₂ CO2->C

Figure 2: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / Stalled Reaction 1. Inactive catalyst. 2. Poor quality reagents. 3. Insufficient heating.1. Ensure catalyst pre-activation is complete (color change). 2. Use anhydrous solvent and high-purity reagents. 3. Verify reaction temperature is at 60 °C.
Low Enantioselectivity (ee) 1. Racemization of the product. 2. Impure chiral ligand. 3. Incorrect enantiomer of the ligand used.1. Avoid prolonged heating after completion. 2. Verify the purity and identity of the TsDPEN ligand. 3. Double-check that (1R,2R) is used for the (R)-amine.
Difficult Purification 1. Incomplete reaction. 2. Product protonation on silica.1. Ensure the reaction has gone to completion before work-up. 2. Add 0.5-1% triethylamine to the column eluent.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Chiral Amine Synthesis - Strategies, Examples, and Limit
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Chiral Amines in Asymmetric Synthesis. MilliporeSigma.

Sources

Application

Optimal solvent systems for 1-(3,5-Dichlorophenyl)propylamine extraction

Technical Guide: Optimizing Extraction Strategies for 1-(3,5-Dichlorophenyl)propylamine Abstract This technical note details the optimal solvent systems and extraction protocols for 1-(3,5-Dichlorophenyl)propylamine , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Extraction Strategies for 1-(3,5-Dichlorophenyl)propylamine

Abstract

This technical note details the optimal solvent systems and extraction protocols for 1-(3,5-Dichlorophenyl)propylamine , a lipophilic primary amine intermediate. While dichloromethane (DCM) has historically been the standard for extracting chlorinated aromatics, modern sustainable chemistry mandates the use of greener alternatives without compromising yield. This guide evaluates solvent performance based on partition coefficients (


), miscibility, and environmental impact, providing a validated protocol for high-purity isolation.

Physicochemical Profiling & Solubility Logic

To design an effective extraction, one must exploit the specific molecular properties of the target.

  • Molecule: 1-(3,5-Dichlorophenyl)propylamine[1][2]

  • Basicity (

    
    ):  ~10.5 (Estimated for primary alkyl amine).
    
    • Implication: At pH < 9, a significant portion exists as the water-soluble ammonium salt (

      
      ). At pH > 12, it exists almost exclusively as the lipophilic free base (
      
      
      
      ).
  • Lipophilicity (

    
    ):  ~3.5 – 4.0.
    
    • Implication: The 3,5-dichlorophenyl moiety significantly increases lipophilicity compared to simple propylamines. This makes the molecule highly soluble in non-polar solvents but prone to "oiling out" in semi-aqueous mixtures.

  • Density: The chlorinated ring increases density.

    • Implication: If using chlorinated solvents like DCM, the organic layer will be on the bottom . If using ethers/esters (MTBE, EtOAc), the organic layer will be on the top .

Solvent System Evaluation

The following table compares solvent efficacy specifically for extracting chlorinated phenethylamine derivatives.

Solvent SystemExtraction EfficiencyPhase SeparationGreen ScoreRecommendation
Dichloromethane (DCM) High Excellent (Bottom Layer)Low (Toxic/Regulated)Use only if green alternatives fail or for small-scale analytical work.
MTBE (Methyl tert-butyl ether) High Good (Top Layer)Medium-High Primary Recommendation. Clean phase cuts; forms stable salts.
2-MeTHF (2-Methyltetrahydrofuran) Very High Moderate (Top Layer)High (Bio-derived)Excellent for process scale; higher cost but better stability than THF.
Ethyl Acetate (EtOAc) Medium Good (Top Layer)Medium Caution: Risk of amide formation if heated with amine; hydrolysis at high pH.
Toluene Medium Excellent (Top Layer)Medium Ideal if azeotropic drying is required post-extraction.

Critical Insight: While DCM is the best solubilizer for polychlorinated aromatics, MTBE is the superior process solvent. It avoids the toxicity of chlorinated solvents, resists peroxide formation better than diethyl ether, and prevents the "rag layer" emulsions common with EtOAc in basic conditions.

Protocol A: Standard Acid-Base Extraction (Purification)

This protocol utilizes the pH-dependent solubility switch to remove neutral impurities (starting materials) and acidic byproducts.

Reagents:

  • Crude Reaction Mixture[3][4]

  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (NaOH, 20% w/v) or Ammonium Hydroxide

  • Solvent: MTBE (Preferred) or DCM.

Workflow Diagram:

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash Wash with Organic Solvent (Remove Neutrals/Acids) Acidify->Wash Partitioning AqueousPhase Aqueous Phase (Contains Target Amine Salt) Wash->AqueousPhase Keep Aqueous Waste Organic Waste (Impurities) Wash->Waste Discard Organic Basify Basify to pH > 12 (20% NaOH) AqueousPhase->Basify Extract Extract with MTBE (3x) Basify->Extract Free Base Formation Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Free Base Oil Dry->Final

Figure 1: Acid-Base Workup Strategy for Lipophilic Amines.

Step-by-Step Procedure:

  • Acidification: Dissolve the crude residue in MTBE (or DCM). Add 1M HCl until the aqueous layer pH is < 2. Agitate vigorously.

    • Mechanism:[4] The amine converts to its hydrochloride salt (

      
      ) and migrates to the aqueous phase. Neutral impurities stay in the organic phase.
      
  • Phase Separation: Separate the layers. Keep the Aqueous Layer.

    • Optional: Wash the aqueous layer once more with fresh solvent to remove stubborn non-basic impurities.

  • Basification: Cool the aqueous solution to 0-5°C (exothermic reaction). Slowly add 20% NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the amine free base "oils out."

  • Extraction: Extract the basic aqueous mixture with MTBE (

    
     volumes).
    
    • Technique: Do not shake too violently to avoid emulsions; use a gentle rocking motion with frequent venting.

  • Drying: Combine organic extracts. Wash with Brine (Saturated NaCl). Dry over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure (Rotovap) at 40°C to yield the pale yellow oil.

Protocol B: Hydrochloride Salt Formation (Solid Isolation)

For drug development, a solid salt is preferred over an oil for stability and handling.

Reagents:

  • 1-(3,5-Dichlorophenyl)propylamine (Free Base Oil from Protocol A)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Reagent: HCl in Dioxane (4M) or Acetyl Chloride

Workflow:

  • Dissolve the free base oil in a minimal amount of cold Isopropanol (IPA).

  • Add HCl in Dioxane (4M) dropwise with stirring at 0°C.

  • Monitor pH; stop addition when pH reaches ~3 (wet pH paper).

  • Add Diethyl Ether or Heptane as an anti-solvent to induce crystallization.

  • Filter the white precipitate and wash with cold ether.

  • Dry in a vacuum oven at 45°C.

Troubleshooting & Optimization

IssueRoot CauseSolution
Emulsions Similar densities or presence of surfactants.Add solid NaCl to saturate the aqueous layer (Salting Out). Filter through a Celite pad to break surface tension.
Low Yield Incomplete extraction or pH incorrect.Ensure pH > 12 during basification. Re-extract aqueous layer with 2-MeTHF (higher solubility).
Oiling Out Product is too lipophilic for the salt form to crystallize.Switch solvent system for salt formation. Try IPA/EtOAc mixtures instead of pure alcohols.
Amide Impurity Reaction with Ethyl Acetate.Avoid EtOAc if heating is required. Use MTBE or Toluene.

References

  • Sanofi Solvent Selection Guide. Organic Process Research & Development, 2013.[5] Categorizes solvents by safety and environmental impact.[5][6][7][8]

  • US EPA CompTox Chemicals Dashboard. Physicochemical properties of propylamine derivatives.

  • Green Chemistry Solvent Selection Guide. University of York / CHEM21. Evaluation of MTBE and 2-MeTHF as green alternatives.

  • Organic Syntheses. General procedures for amine hydrochloride formation.

Sources

Method

Application Note: Optimized Reductive Amination Protocols for 3,5-Dichlorophenyl Precursors in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone reaction in medicinal and pharmaceutical chemistry for the construction of carbon-nitrogen bonds.[1][2][3] Its pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone reaction in medicinal and pharmaceutical chemistry for the construction of carbon-nitrogen bonds.[1][2][3] Its prominence is underscored by industry analyses revealing that approximately a quarter of all C-N bond-forming reactions in pharmaceutical synthesis are achieved via this method.[4][5] The power of this transformation lies in its operational simplicity, broad substrate scope, and the ability to assemble complex amine-containing molecules, which are ubiquitous in biologically active compounds, from readily available carbonyls and amines.[2][3]

The 3,5-dichlorophenyl moiety is a privileged scaffold in drug design, frequently incorporated to enhance metabolic stability, modulate lipophilicity, or establish critical binding interactions with target proteins. However, the strong electron-withdrawing nature of the chlorine atoms presents unique challenges for synthetic chemists. When this group is present on an aniline precursor, it significantly reduces the nucleophilicity of the amine, slowing the initial step of imine formation. Conversely, on a benzaldehyde precursor, it increases the electrophilicity of the carbonyl but can influence subsequent reaction steps.

This application note provides a detailed guide to navigating the specific conditions required for the successful reductive amination of 3,5-dichlorophenyl precursors. We will dissect the mechanistic principles, provide a rationale for reagent selection, and present validated, step-by-step protocols for researchers in drug development.

Mechanistic Overview: A Tale of Two Steps

The reductive amination process is a sequential reaction that can be performed in a single pot ("direct") or in two distinct steps ("indirect").[6] The entire transformation hinges on two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate.[7] Under mildly acidic conditions, this intermediate undergoes dehydration to form an imine. The imine, in the presence of an acid catalyst, is protonated to generate a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[6][8]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.[7]

The choice of reagents and conditions must be carefully balanced. The reaction medium needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[9][10]

G start Carbonyl (Aldehyde/Ketone) + Amine (e.g., 3,5-Dichloroaniline) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack h2o_out - H₂O hemiaminal->h2o_out imine Imine h_plus_in + H⁺ (Acid Catalyst) imine->h_plus_in iminium Iminium Ion reductant_in Reducing Agent (Hydride Source) iminium->reductant_in product Final Amine Product h2o_out->imine Dehydration h_plus_in->iminium Protonation reductant_in->product Reduction

Figure 1. General mechanism of reductive amination.

Strategic Considerations for 3,5-Dichlorophenyl Precursors

The electronic properties of the 3,5-dichlorophenyl ring necessitate careful selection of reagents and conditions.

Choosing the Right Reducing Agent

The success of a one-pot reductive amination relies on a reducing agent that reduces the iminium ion much faster than the starting carbonyl.[11]

Reducing AgentFormulaSelectivityKey Considerations & SolventsSafety Profile
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High. Reduces iminium ions preferentially over aldehydes/ketones.[7][12]The reagent of choice for one-pot reactions, especially with weakly basic anilines.[8] Effective in aprotic solvents like DCE, THF, CH₂Cl₂.[13][14]Generally safe, but moisture-sensitive. Does not release toxic gas.[15]
Sodium Cyanoborohydride NaBH₃CNHigh. Selective for iminium ions at mildly acidic pH.[10][16]Effective in protic solvents like MeOH.[13][17] Reaction rate is pH-dependent.Highly Toxic. Can liberate poisonous HCN gas upon contact with strong acids.[16] Must be handled with extreme care in a fume hood.
Sodium Borohydride NaBH₄Low. Readily reduces aldehydes and ketones.[10]Best used in a two-step (indirect) procedure where the imine is pre-formed before adding the reductant.[7] Solvents: MeOH, EtOH.Flammable solid, reacts with water to produce H₂. Less toxic than NaBH₃CN.

For precursors like 3,5-dichloroaniline, which are weakly basic and form imines slowly, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its mildness and high selectivity allow for a one-pot procedure where the equilibrium can be gently pulled towards the product without premature reduction of the starting carbonyl.[8][12]

Optimizing for Weakly Basic Amines

The reduced nucleophilicity of 3,5-dichloroaniline can lead to slow or incomplete imine formation. To overcome this, reaction conditions can be modified:

  • Use of an Acid Catalyst: Acetic acid is commonly added to catalyze imine formation and ensure the generation of the iminium ion.[14][15]

  • Stoichiometry Adjustment: For particularly unreactive anilines, using the amine as the limiting reagent with a slight excess (1.5–2.0 equivalents) of the carbonyl compound can drive the reaction to completion.[6][8]

  • Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for STAB-mediated reductive aminations as it is aprotic and effectively solubilizes a wide range of substrates.[12][14]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Direct Reductive Amination of 3,5-Dichlorobenzaldehyde with STAB (One-Pot)

This protocol is ideal for reacting a more electrophilic aldehyde with a standard primary or secondary amine.

Step-by-Step Methodology:

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.1–0.2 M concentration).

  • Amine Addition: Add the amine (1.0–1.1 eq) to the solution and stir for 20 minutes at room temperature to initiate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.3–1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Indirect Reductive Amination of a Ketone with 3,5-Dichloroaniline

This two-step approach is recommended when reacting a less reactive amine, such as 3,5-dichloroaniline, to ensure complete imine formation before reduction.

Step-by-Step Methodology:

  • Imine Formation:

    • To a round-bottom flask, add the ketone (1.2 eq), 3,5-dichloroaniline (1.0 eq), and a catalytic amount of acetic acid (0.1 eq).

    • Add methanol as the solvent. It has been shown that methanol can facilitate rapid imine formation from aldehydes and primary amines without requiring dehydrating agents.[8] For ketones, a dehydrating agent like anhydrous MgSO₄ or molecular sieves may be beneficial.

    • Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC/LC-MS for the disappearance of the aniline starting material (typically 2-6 hours).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5–2.0 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (1-4 hours).

  • Workup and Purification:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Reduce the volume of methanol on a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

General Workflow and Troubleshooting

A systematic approach is critical for successful synthesis and optimization.

G setup Reaction Setup (Dry Glassware, N₂) reagents Add Substrates & Solvent (Carbonyl, Amine) setup->reagents protocol_choice Select Protocol reagents->protocol_choice one_pot One-Pot (STAB) Add Reductant Directly protocol_choice->one_pot Direct two_step Two-Step (NaBH₄) Form Imine, then Add Reductant protocol_choice->two_step Indirect reaction Stir & Monitor (TLC, LC-MS) one_pot->reaction two_step->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Figure 2. General experimental workflow for reductive amination.

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Insufficiently reactive amine (e.g., 3,5-dichloroaniline). 2. Reagent degradation (STAB is moisture-sensitive).1. Switch to the indirect protocol. Add a catalytic amount of acetic acid. Consider gentle heating during imine formation.[8] 2. Use fresh, high-quality STAB from a sealed container.
Aldehyde/Ketone Reduction 1. Reducing agent is not selective (e.g., NaBH₄ used in a one-pot reaction). 2. Reaction conditions are too acidic, inhibiting imine formation and favoring carbonyl reduction.1. Use STAB or NaBH₃CN for one-pot reactions.[11] 2. Reduce or omit the acid catalyst. Ensure the amine is not fully protonated.
Over-alkylation (Primary Amines) The desired secondary amine product reacts again with the aldehyde to form a tertiary amine.Use a slight excess (5-10%) of the primary amine relative to the aldehyde.[8] Alternatively, use the indirect method to control stoichiometry more precisely.

Conclusion

While the electron-deficient nature of 3,5-dichlorophenyl precursors can pose a challenge, successful reductive amination is readily achievable through rational selection of reagents and careful optimization of reaction conditions. For one-pot syntheses, sodium triacetoxyborohydride (STAB) in an aprotic solvent like DCE is the method of choice due to its high selectivity and safety profile. For less reactive amines like 3,5-dichloroaniline, an indirect, two-step protocol involving pre-formation of the imine followed by reduction with sodium borohydride offers a robust and reliable alternative. By applying the principles and protocols outlined in this guide, researchers can confidently synthesize valuable amine building blocks for the advancement of drug discovery programs.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • Shaikh, R. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Borch, R. F. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive amination NaB(AcO)3. (2023). Reddit. [Link]

  • de la Torre, A., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synfacts. [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination of aldehydes.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Purification Strategies for 1-(3,5-Dichlorophenyl)propylamine

Introduction 1-(3,5-Dichlorophenyl)propylamine is a critical chiral building block, often utilized in the synthesis of monoamine reuptake inhibitors and specific alkaloid analogs. Its structural integrity—specifically th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,5-Dichlorophenyl)propylamine is a critical chiral building block, often utilized in the synthesis of monoamine reuptake inhibitors and specific alkaloid analogs. Its structural integrity—specifically the electron-deficient 3,5-dichlorophenyl ring and the chiral center at the


-carbon—presents unique purification challenges.

Users frequently encounter three distinct classes of impurities:

  • Neutral Precursors: Unreacted ketones (1-(3,5-dichlorophenyl)propan-1-one) or alcohols.

  • Reductive By-products: Des-chloro analogs (if Pd/C hydrogenation was used) or secondary amine dimers.

  • Enantiomeric Impurities: The distomer (unwanted enantiomer) remaining after asymmetric synthesis or resolution.

This guide provides a self-validating troubleshooting framework to address these specific issues.

Module 1: Chemical Purity & The "Sticky" Neutrals

The Problem: HPLC analysis often shows persistent non-amine impurities (ketones, alcohols) that co-elute or cause baseline noise. These are "neutral" species that do not protonate under mild acidic conditions.

The Solution: Thermodynamics-Controlled Acid-Base Extraction Unlike simple washes, this protocol leverages the pKa difference between the primary amine (~9.5-10.5) and the neutral impurities.

Protocol: The "Double-Switch" Extraction
  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) . Why MTBE? It prevents emulsion formation better than dichloromethane for this specific lipophilic amine.

  • Acid Extraction (The Trap):

    • Add 1M HCl (aq) until aqueous pH < 2.

    • Mechanism:[1][2] The amine protonates (

      
      ) and migrates to the water phase. Neutrals (ketone/alcohol) stay in MTBE.
      
    • CRITICAL STEP: Wash the aqueous layer twice with fresh MTBE. This removes trapped lipophilic neutrals.

  • Basification (The Release):

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 5M NaOH until pH > 12.

    • Mechanism:[1][2] The amine deprotonates (

      
      ) and becomes insoluble in water.
      
  • Recovery: Extract the turbid aqueous layer with Isopropyl Acetate (IPAc) .

    • Why IPAc? It has higher boiling point than DCM, allowing for easier solvent swaps during crystallization.

Visualization: Acid-Base Workup Logic

AcidBaseExtraction Crude Crude Mixture (Amine + Ketone + Alcohol) Acidify Add 1M HCl (pH < 2) Partition Crude->Acidify OrgLayer1 Organic Layer 1 (Contains Neutrals: Ketone/Alcohol) Acidify->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine Salt R-NH3+) Acidify->AqLayer1 Wash Wash with MTBE AqLayer1->Wash OrgLayer2 Organic Waste (Trapped Neutrals) Wash->OrgLayer2 Discard Basify Add 5M NaOH (pH > 12) Cool to 0°C Wash->Basify Extract Extract with Isopropyl Acetate Basify->Extract Final Purified Amine Free Base Extract->Final

Figure 1: The "Double-Switch" extraction workflow separates basic amines from neutral organic impurities using pH manipulation.

Module 2: Enantiomeric Purity (Chiral Resolution)

The Problem: You have a racemate (50:50 mixture) or low ee% (enantiomeric excess), and you need >99% ee.

The Solution: Diastereomeric Salt Formation (The "Dutch Resolution" Approach) For 1-phenylpropylamines, Tartaric Acid and Mandelic Acid are the gold standards. However, the 3,5-dichloro substitution alters the crystal lattice energy, meaning you must screen for the correct solvent/acid combination.

Screening Protocol

Do not commit the entire batch. Perform this screen on 100mg aliquots:

Resolving AgentSolvent SystemTemperature RampExpected Outcome
L-(+)-Tartaric Acid Ethanol (Abs)Reflux

RT

0°C
Standard. Forms tartrate salt. Slow crystallization yields higher purity.
D-(-)-Mandelic Acid IPA/Water (9:1)60°C

RT
Alternative. Often works if tartrate forms an oil (gel).
Dibenzoyl-L-tartaric acid MethanolReflux

RT
High MW Option. The bulky benzoyl groups can force crystallization in "stubborn" amines.

Troubleshooting the "Oiling Out" Phenomenon: If your salt forms a sticky oil instead of crystals:

  • Reheat the mixture to re-dissolve.

  • Seed with a tiny crystal of the desired salt (if available) or scratch the glass.

  • Add Anti-solvent: Add MTBE dropwise to the hot solution until slight turbidity appears, then cool slowly.

Module 3: Chromatographic Troubleshooting (HPLC)

The Problem: The amine peak "tails" significantly (Asymmetry factor > 1.5), causing poor resolution from impurities.

The Solution: Silanol Suppression The free amine interacts with acidic silanol groups on the silica column support. You must block these sites or maintain the amine in a single ionization state.

Recommended Method Parameters
ParameterRecommendationTechnical Rationale
Column C18 with High Carbon Load (e.g., Kinetex, Zorbax Eclipse)"End-capped" columns reduce exposed silanols.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)High pH Strategy: Keeps the amine deprotonated (neutral), reducing interaction with silanols. Ensure column is pH tolerant.
Mobile Phase A (Alt) 0.1% TFA or Formic AcidLow pH Strategy: Fully protonates the amine. Requires ion-pairing if retention is too low.
Modifier 0.1% Triethylamine (TEA)Sacrificial Base: TEA binds to silanols preferentially, "smoothing" the path for your analyte.
Visualization: HPLC Troubleshooting Logic

HPLCTroubleshooting Issue Peak Tailing / Broadening CheckPH Check Mobile Phase pH Issue->CheckPH LowPH pH < 3 CheckPH->LowPH HighPH pH > 9.5 CheckPH->HighPH ActionLow Add 0.1% TEA or Use Ion-Pair (Hexanesulfonate) LowPH->ActionLow ActionHigh Use Hybrid/Polymer Column (e.g., XBridge) HighPH->ActionHigh Result Sharp Peak (Asymmetry < 1.2) ActionLow->Result ActionHigh->Result

Figure 2: Decision tree for optimizing HPLC peak shape for lipophilic amines.

Frequently Asked Questions (FAQs)

Q: I used Pd/C for hydrogenation, and my mass spec shows an M-34 peak. What happened? A: You have hydrodehalogenated the ring. The 3,5-dichloro positions are susceptible to reduction under standard Pd/C conditions.

  • Fix: Switch to Pt/C (Platinum on Carbon) or Raney Nickel . These catalysts are less aggressive toward aryl chlorides while still reducing the imine/oxime. Alternatively, add a catalyst poison like thiophene.

Q: My chiral resolution yield is only 30%, but ee is 99%. Can I improve yield? A: The theoretical maximum yield for a single resolution is 50% (since 50% is the wrong enantiomer). To improve yield, you must racemize the mother liquor (the unwanted enantiomer) by heating it with a catalytic amount of aldehyde or strong base, then recycle it through the resolution process.

Q: Can I use GC-MS for purity analysis? A: Yes, but primary amines can thermally degrade or absorb onto the injection liner.

  • Fix: Derivatize the amine using Trifluoroacetic Anhydride (TFAA) before injection. This turns the amine into a stable amide, improving peak shape and volatility.

References

  • Impurity Profiling in Amine Synthesis

    • Study of impurities in intermediates and products via reductive amination routes.[1][3][4][5][6] (2005).[6][7] Forensic Science International.[6]

    • Note: While focused on methylenedioxy analogs, the impurity formation mechanisms (dimers, ketones) are chemically identical to the 3,5-dichloro system.
  • Chiral Resolution Strategies

    • Optical resolution of racemic acids and amines. European Patent EP0325965B1.

    • Context: Describes the "Dutch Resolution" methodology using families of resolving agents (Tartaric/Mandelic) to optimize crystal packing.
  • HPLC Method Development for Amines

    • Propylamine Analysis and Silanol Interactions. Taylor & Francis Online.

    • Context: detailed protocols for suppressing amine tailing using base-deactiv

Sources

Optimization

Technical Support Center: A Guide to the Synthesis of 1-(3,5-Dichlorophenyl)propylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)propylamine. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)propylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis, which is most commonly achieved via the reductive amination of 1-(3,5-dichlorophenyl)propan-1-one.

Question 1: My reaction is sluggish, and analysis shows a large amount of unreacted 1-(3,5-dichlorophenyl)propan-1-one starting material. What are the likely causes and solutions?

Answer: This issue almost always points to inefficient formation of the crucial imine intermediate. The conversion of the ketone to an imine is an equilibrium-driven process that can be hindered by several factors.

  • Probable Cause 1: Inadequate Water Removal. The formation of an imine from a ketone and an amine source (like ammonia) releases one equivalent of water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials. In protic solvents like methanol or ethanol, this effect is magnified.

    • Solution:

      • Switch to an Aprotic Solvent: Use solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) that do not participate in the equilibrium.[1][2]

      • Use a Dehydrating Agent: If you must use a protic solvent or want to ensure maximum imine formation, add a dehydrating agent like 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent.[1]

  • Probable Cause 2: Incorrect pH. Imine formation is typically fastest under weakly acidic conditions (pH 4-5).[3] If the medium is too acidic, the amine nucleophile will be fully protonated and non-nucleophilic. If it's too basic or neutral, the carbonyl oxygen is not sufficiently activated by protonation to facilitate the initial nucleophilic attack.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the mixture of the ketone and amine source to buffer the reaction to the optimal pH range.[2]

  • Probable Cause 3: Steric Hindrance or Poor Nucleophile. While less common with ammonia, if you are using a bulkier amine source, steric hindrance can slow down the initial nucleophilic attack on the carbonyl carbon.

    • Solution: Consider gentle heating (e.g., 40°C) during the imine formation step to provide enough energy to overcome the activation barrier.[1] However, monitor the reaction closely, as heat can also promote side reactions.

Question 2: My main impurity is 1-(3,5-dichlorophenyl)propan-1-ol. How can I prevent the formation of this alcohol byproduct?

Answer: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reduces the starting ketone faster than it reduces the imine intermediate.

  • Probable Cause: Non-selective Reducing Agent. Potent hydride donors like sodium borohydride (NaBH₄) are strong enough to rapidly reduce ketones. If the imine has not formed in a sufficient concentration before the hydride is added, the ketone will be reduced instead.

    • Solution 1: Use a Selective Reducing Agent. The best practice is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[3][4] Its steric bulk and reduced hydridic character make it highly selective for the reduction of the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also selective but is toxic and creates cyanide-containing waste streams.[3]

    • Solution 2: Alter the Addition Sequence. If you must use a less selective reducing agent, it is crucial to allow the imine to form before introducing the hydride. This involves a two-step, one-pot procedure: stir the ketone, amine source, and acid catalyst for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established, and only then add the reducing agent.[1]

Logical Workflow: Diagnosing Synthesis Problems

Caption: A troubleshooting decision tree for the synthesis.

Question 3: My product is contaminated with a higher molecular weight byproduct, which I suspect is a secondary amine. How is this formed and how can I prevent it?

Answer: This is a common issue, especially in reductive aminations that use ammonia directly. The primary amine product is itself a nucleophile and can compete with ammonia to react with another molecule of the starting ketone. This forms a secondary imine, which is then reduced to a secondary amine byproduct.

  • Probable Cause 1: Stoichiometry. If the ketone is present in a significant excess relative to the ammonia source, the newly formed primary amine has a higher statistical chance of reacting with the remaining ketone.

    • Solution: Use a moderate excess of the amine source (e.g., 1.5-2.0 equivalents). This will favor the reaction of the ketone with the more abundant ammonia, suppressing the formation of the secondary amine.

  • Probable Cause 2: Reaction Conditions. Higher temperatures and prolonged reaction times can increase the rate of this side reaction.

    • Solution: Maintain the reaction at room temperature or below if possible. Monitor the reaction progress by TLC or LCMS and quench it as soon as the starting material is consumed to prevent further reactions of the product.

Question 4: I am using catalytic hydrogenation and observing significant dehalogenation, yielding products without one or both chlorine atoms. How can this be mitigated?

Answer: Aryl chlorides can be susceptible to hydrodehalogenation during catalytic hydrogenation, particularly with highly active catalysts like palladium on carbon (Pd/C).

  • Probable Cause: Catalyst Choice. Palladium is particularly efficient at catalyzing the cleavage of C-Cl bonds under hydrogen pressure.[5]

    • Solution 1: Change the Catalyst. Switch to a catalyst that is less prone to causing hydrodehalogenation. Platinum on carbon (Pt/C) or Raney Nickel are often better choices for hydrogenating substrates with sensitive halogen substituents.[5]

    • Solution 2: Use a Modified Catalyst. Specially designed catalysts, such as sulfur-modified platinum catalysts, can show high activity for the desired reduction while inhibiting dehalogenation.[5]

  • Probable Cause: Harsh Conditions. High hydrogen pressure and elevated temperatures will accelerate the rate of dehalogenation.

    • Solution: Perform the hydrogenation under the mildest conditions possible. Start with a low pressure of H₂ (e.g., 1-5 bar) and room temperature. Only increase these parameters if the reaction is unacceptably slow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable laboratory-scale method for synthesizing 1-(3,5-dichlorophenyl)propylamine? The most widely successful and reliable method is a one-pot direct reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[3][4] This approach combines operational simplicity with high selectivity, generally providing good yields of the desired primary amine with minimal byproducts.

Q2: Which reducing agent is best for this transformation? This depends on scale, cost, and safety considerations, but for laboratory synthesis, a clear hierarchy exists.

Reducing AgentProsConsRecommendation
NaBH(OAc)₃ (STAB) Highly selective for imines/iminiums over ketones; mild; commercially available.[4]More expensive than other borohydrides.Highly Recommended for its selectivity and reliability.
NaBH₃CN Selective for imines/iminiums; effective.[3]Highly toxic (releases HCN in acid); generates cyanide waste.Use with caution only if STAB is not an option.
Catalytic Hydrogenation Cost-effective for large scale; "green" reagent (H₂).[4]Can cause dehalogenation; requires specialized pressure equipment.[5][6]Recommended for process scale-up with careful catalyst screening.
NaBH₄ Inexpensive and readily available.Not selective; readily reduces the ketone to the alcohol byproduct.[3]Not Recommended unless a two-step procedure is used with great care.

Q3: How do I choose the optimal solvent and temperature? For hydride-based reductions, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to avoid side reactions like acetal formation.[1][2] The reaction is typically run at ambient temperature (20-25°C). For catalytic hydrogenation, alcohols like methanol or ethanol are common solvents.

Q4: Is it better to perform the reaction in one pot or to pre-form the imine? For most laboratory applications using a selective reductant like NaBH(OAc)₃, a direct one-pot reaction (adding all reagents at once) is sufficient and convenient.[4] However, if you are struggling with low yields or using a less selective reducing agent, pre-forming the imine by stirring the ketone and amine source (with an acid catalyst and optionally molecular sieves) for 1-2 hours before adding the reductant can significantly improve the outcome.[1]

Q5: What are the best practices for work-up and purification? A typical work-up involves quenching the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and destroy any remaining hydride reagent.[2] The product is then extracted into an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is most commonly purified by flash column chromatography on silica gel to separate the amine from non-polar starting materials and polar byproducts.[2]

Recommended Protocol & Mechanisms

Optimized Protocol: Reductive Amination using NaBH(OAc)₃
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dichlorophenyl)propan-1-one (1.0 eq).

  • Solvent: Dissolve the ketone in 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Amine Source: Add ammonium acetate (NH₄OAc) (1.5 eq) and glacial acetic acid (1.1 eq). The ammonium acetate serves as both the ammonia source and part of the buffering system.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 15 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically complete within 6-24 hours).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography.

Reaction Mechanisms

Primary Reaction Pathway

G Ketone 1-(3,5-dichlorophenyl) propan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Amine NH3 Hemiaminal->Ketone - NH3 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product 1-(3,5-Dichlorophenyl) propylamine Iminium->Product + [H-] (from NaBH(OAc)3) G cluster_main Main Reactants cluster_side1 Alcohol Formation cluster_side2 Secondary Amine Formation Ketone 1-(3,5-dichlorophenyl) propan-1-one Alcohol 1-(3,5-dichlorophenyl) propan-1-ol Ketone->Alcohol + [H-] (non-selective reduction) Product Primary Amine (Desired Product) SecondaryImine Secondary Imine Product->SecondaryImine + Ketone - H2O SecondaryAmine Secondary Amine Byproduct SecondaryImine->SecondaryAmine + [H-]

Caption: Competing pathways leading to common byproducts.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved February 15, 2026, from [Link]

  • Reddit. (2025, November 12). Help with reductive ammination. r/Chempros. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Optimizing chiral resolution of 1-(3,5-Dichlorophenyl)propylamine isomers

Technical Support Center: Chiral Resolution of 1-(3,5-Dichlorophenyl)propylamine Status: Active Agent: Senior Application Scientist Ticket ID: CR-35DCP-2024 Introduction: The Challenge of the "3,5-Dichloro" Motif Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 1-(3,5-Dichlorophenyl)propylamine

Status: Active Agent: Senior Application Scientist Ticket ID: CR-35DCP-2024

Introduction: The Challenge of the "3,5-Dichloro" Motif

Welcome to the Technical Support Center. You are likely working with 1-(3,5-Dichlorophenyl)propylamine , a valuable intermediate for calcimimetics or reuptake inhibitors.

The Core Problem: The 3,5-dichlorophenyl ring is electron-withdrawing. This lowers the basicity of the amine compared to the unsubstituted 1-phenylpropylamine (pKa


 9.0 vs 9.5). Consequently, diastereomeric salts formed with weak chiral acids may be less stable or have higher solubility, making crystallization difficult. Furthermore, the lipophilicity of the dichlorophenyl group complicates reverse-phase HPLC.

This guide is structured as a series of Troubleshooting Tickets addressing the three primary workflows: Classical Resolution, Enzymatic Resolution, and Analytical Validation.

Ticket #001: Classical Chemical Resolution

Issue: "I cannot get the diastereomeric salt to crystallize, or the enantiomeric excess (ee) is stalling at 80%."

Root Cause Analysis
  • Basicity Mismatch: The amine is less basic; weak acids (e.g., Ibuprofen, weak derivatives of Mandelic acid) may fail to protonate it fully in polar solvents.

  • Solvent Trap: The high lipophilicity of the 3,5-dichloro ring increases solubility in alcohols (EtOH, IPA), preventing nucleation.

  • Eutectic Trap: You may have reached the eutectic composition where the solubility of the racemate equals the solubility of the pure enantiomer.

Protocol: The "Dutch Resolution" & Family Screening

Do not rely on a single acid. Use the Family Approach to alter the crystal lattice energy without changing the fundamental chemistry.

Step 1: The Acid Screen (Molar Ratio 1:1) Test these three "Families" of resolving agents. The 3,5-dichloro substitution often responds best to Family B due to stronger pi-pi stacking interactions.

FamilyResolving AgentsRationale for 3,5-Dichloro Analog
A (Tartaric) L-Tartaric Acid, Di-p-toluoyl-L-tartaric acid (L-DTTA), Dibenzoyl-L-tartaric acid (L-DBTA)L-DTTA is the top candidate. The toluoyl groups provide lipophilic anchors for the dichlorophenyl ring.
B (Mandelic) (S)-Mandelic Acid, (S)-O-Acetylmandelic acidGood hydrogen bonding, but salt may be too soluble. Use non-polar anti-solvents.
C (Sulfonic) (1S)-10-Camphorsulfonic acid (CSA)Strong acid. Use if Families A/B yield oils instead of crystals.

Step 2: Solvent Optimization (The "93/7" Rule) For 1-arylpropylamines, pure alcohols often yield low recovery.

  • Recommendation: Use Isopropanol (IPA) : Water (93:7 v/v) .[1]

  • Why? The small water content disrupts the solvation shell of the ammonium cation, facilitating the formation of the crystal lattice, while IPA dissolves the uncrystallized impurity.

Step 3: The "Pope-Peachy" Method (Optimization) If yield is low (<30%), use 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic Acid). This forces the "wrong" enantiomer to remain in solution as the highly soluble hydrochloride salt.

Workflow Diagram: Salt Screening Logic

SaltScreening Start Start: Racemic Amine + Resolving Agent (1:1) Solvent Solvent Selection: EtOH or IPA/H2O (93:7) Start->Solvent Result Observation Solvent->Result Crystals Crystals Formed Result->Crystals Solid Oil Oiling Out Result->Oil Oil Solution Clear Solution (No precipitate) Result->Solution Clear Analyze Analyze Crystals (HPLC) Check ee% Crystals->Analyze Heat Heat to Reflux Cool Slowly Oil->Heat Conc Concentrate or Add Anti-solvent (Hexane) Solution->Conc Success High ee% (>90%) Recrystallize to >99% Analyze->Success ee > 80% Fail Low ee% (<20%) Switch Acid Family Analyze->Fail ee < 20% Heat->Result Conc->Result

Caption: Decision tree for diastereomeric salt screening. Note the loop for "Oiling Out," a common issue with chlorinated aromatics.

Ticket #002: Biocatalytic Kinetic Resolution

Issue: "Chemical resolution is too labor-intensive. Can I use enzymes?"

Solution: Yes. Kinetic Resolution (KR) is often superior for this molecule because the 3,5-dichloro group fits well into the hydrophobic pocket of Lipase B.

The System: CAL-B (Novozym 435)
  • Enzyme: Candida antarctica Lipase B (immobilized).[2]

  • Mechanism: The enzyme selectively acylates the (R)-enantiomer (typically) to an amide, leaving the (S)-amine free.

  • Theoretical Limit: 50% Yield (Max).

Optimization Protocol

1. Acyl Donor Selection (Critical) Standard Ethyl Acetate is often too slow for sterically hindered amines.

  • Use: Isopropyl Acetate or Ethyl Methoxyacetate .

  • Why? Methoxyacetate is an "activated" ester due to the electron-withdrawing oxygen, increasing reaction rate by 10-100x.

2. Water Activity (


) 
  • Issue: If the system is too dry, the enzyme becomes rigid and inactive. If too wet, hydrolysis competes with acylation.

  • Fix: Add anhydrous

    
     or Molecular Sieves (4Å) to the reaction vessel to buffer the water produced (if using acetic acid) or maintain low water levels.
    

3. Workup (Separation) Since you create a neutral amide and a basic amine:

  • Acidify reaction mixture (1M HCl).

  • Extract Amide (Organic layer).[3]

  • Basify Aqueous layer (NaOH)

    
     Extract Pure (S)-Amine .
    
Workflow Diagram: Enzymatic Mechanism

EnzymaticKR Racemate Racemic Amine (R/S) Transition Acyl-Enzyme Complex Racemate->Transition Stereoselective Binding Enzyme CAL-B Lipase (Catalyst) Enzyme->Transition Donor Acyl Donor (Isopropyl Acetate) Donor->Transition Product1 (R)-Amide (Neutral) Transition->Product1 Fast Reaction Product2 (S)-Amine (Basic - Unreacted) Transition->Product2 No Reaction

Caption: Kinetic Resolution pathway. The enzyme selectively acylates one enantiomer, allowing physical separation via acid/base extraction.

Ticket #003: Analytical Validation (HPLC)

Issue: "My peaks are tailing or overlapping."

Root Cause: Amines interact strongly with residual silanols on the silica backbone of HPLC columns, causing tailing. The 3,5-dichloro group adds lipophilicity, increasing retention time and broadening.

Recommended Method
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .

    • Note: The AD-H column often provides better separation for chlorinated aromatics due to pi-pi matching with the stationary phase.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • The Secret Ingredient: Diethylamine (DEA) (0.1%) .

    • Function: DEA blocks the active silanol sites on the column, sharpening the amine peak significantly. Do not run this amine without a basic modifier.

Troubleshooting Table:

SymptomDiagnosisFix
Broad Tailing Peaks Silanol interactionAdd 0.1% Diethylamine (DEA) or Triethylamine (TEA) to mobile phase.
Split Peaks Solubility issueEnsure sample is dissolved in the Mobile Phase, not pure IPA.
No Separation Wrong SelectorSwitch from AD-H (Amylose) to OD-H (Cellulose).

References

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. (Describes the "Dutch Resolution" strategy of mixing resolving agents).

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. ( foundational text on CAL-B kinetics).

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie. (Details on large-scale amine resolution).

  • Phenomenex Application Guide. "Chiral HPLC Method Development." (General protocols for amine modifiers in HPLC).

Disclaimer: This guide assumes standard laboratory safety protocols. 1-(3,5-Dichlorophenyl)propylamine is an irritant; handle with appropriate PPE.

Sources

Optimization

Resolving baseline noise in HPLC analysis of 1-(3,5-Dichlorophenyl)propylamine

Introduction: The Analytical Challenge You are likely analyzing 1-(3,5-Dichlorophenyl)propylamine for purity or reaction monitoring.[1] Before troubleshooting, we must understand the molecule's behavior in a Reversed-Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are likely analyzing 1-(3,5-Dichlorophenyl)propylamine for purity or reaction monitoring.[1] Before troubleshooting, we must understand the molecule's behavior in a Reversed-Phase (RP-HPLC) environment.[1]

This molecule presents a "dual-threat" to baseline stability:

  • The Amine (Propylamine group): It is basic (

    
    ). It aggressively interacts with residual silanols on silica columns, causing peak tailing that can be mistaken for baseline noise or drift at the tail end.
    
  • The Chromophore (3,5-Dichlorophenyl): While it has strong UV absorbance at low wavelengths (<220 nm), this is exactly where mobile phase additives like Trifluoroacetic Acid (TFA) and Triethylamine (TEA) generate the most background noise.

This guide moves beyond generic advice to address the specific chemical interactions of chlorinated phenethylamines/propylamines.

Part 1: The Diagnostic Workflow (Triage)

Before changing chemicals, you must isolate the source of the noise. Is it Electronic , Photometric , or Hydraulic ?

The "Pump Stop" Protocol

Perform this immediately. It is the single most definitive test for baseline noise.

  • Equilibrate the system at 50:50 Organic/Aqueous (isocratic).

  • Monitor the baseline for 5 minutes.

  • Turn off the pump flow but keep the detector ON and acquiring data.

  • Observe the baseline for another 5 minutes.

Interpret your results using the Logic Tree below:

PumpStopTest Start Pump Stop Test (Flow = 0 mL/min) Decision Does the Noise Stop? Start->Decision Yes YES: Noise Stops Decision->Yes Flow Dependent No NO: Noise Continues Decision->No Flow Independent Hydraulic Hydraulic Source (Pulsation, Mixing, Air) Yes->Hydraulic Electronic Electronic/Optical Source (Lamp, Cell, Board) No->Electronic Action1 Check Check Valves Purge Air Change Mixer Hydraulic->Action1 Action2 Check Lamp Energy Clean Flow Cell Check Electrical Ground Electronic->Action2

Figure 1: Diagnostic logic for isolating HPLC baseline noise sources.

Part 2: Chemical Noise & Mobile Phase Optimization

If the Pump Stop test indicates the noise is Flow Dependent (Hydraulic), the issue is likely your mobile phase chemistry interacting with the detector.

Q1: I am using TFA (0.1%) to suppress amine tailing, but my baseline is "wavy" at 215 nm. Why?

The Cause: Trifluoroacetic Acid (TFA) is an ion-pairing agent that suppresses silanol interactions.[2] However, TFA has a significant UV cutoff.[1] At wavelengths <220 nm, TFA absorbs light.[1] If your instrument mixes solvents online (e.g., Quaternary pump mixing Water/TFA and ACN/TFA), slight variations in mixing efficiency create "waves" or sinusoidal noise in the baseline [1].[3]

The Solution:

  • Switch Wavelength: The 3,5-dichlorophenyl moiety has a secondary, stable absorbance band around 254 nm - 280 nm [2].[1] Moving to 254 nm will virtually eliminate TFA background noise while maintaining sufficient sensitivity for this aromatic molecule.

  • Pre-mix Mobile Phases: Do not let the pump mix 100% Water and 100% ACN. Instead, pre-mix:

    • Line A: 95% Water / 5% ACN + 0.1% TFA[1]

    • Line B: 5% Water / 95% ACN + 0.1% TFA[1]

    • Why? This keeps the TFA concentration constant across the gradient, flattening the baseline.

Q2: I switched to Triethylamine (TEA) to improve peak shape, but the noise increased. Is my TEA bad?

The Cause: TEA is a "silanol blocker" often used for basic amines like yours. However, TEA oxidizes rapidly.[1] Oxidized TEA turns yellow and absorbs strongly in the UV range, causing high background noise and "ghost peaks" [3].

The Protocol:

  • Freshness: Use only HPLC-grade TEA. If the bottle has been open >1 month, discard it.

  • Concentration: Do not exceed 10 mM (approx 0.1% v/v).

  • Alternative: Switch to Ammonium Formate (10mM, pH 3.0) . It is volatile (MS compatible), suppresses amine ionization, and is much more UV-transparent than TEA.[1]

Q3: I see "Ghost Peaks" in my gradient even with no injection. What is happening?

The Cause: The hydrophobic 3,5-dichlorophenyl group requires a high % organic gradient to elute.[1] "Ghost peaks" are usually trace organic impurities in the aqueous mobile phase that concentrate on the column during the equilibration phase (low % organic) and elute when the gradient rises [4].

The Fix:

  • Use a Ghost Trap Column installed between the pump and the injector. This traps mobile phase impurities before they reach the analytical column.[4]

  • Verify water quality (Resistivity > 18.2 MΩ·cm).

Part 3: Sample-Specific Troubleshooting

Q4: My baseline is flat, but the 1-(3,5-Dichlorophenyl)propylamine peak has a "fuzzy" or noisy tail.

The Cause: This is not electronic noise; it is Silanol Activity . The basic nitrogen on the propylamine chain is hydrogen-bonding with the silica support of your column. This creates a heterogeneous population of analytes (some free, some stuck), appearing as a "noisy" tail.[1]

The Solution: You must outcompete the silanols.

  • High pH Method (If column permits): At pH 10, the propylamine (pKa ~9.5) becomes neutral (uncharged). Neutral amines do not interact with silanols.

    • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) designed for high pH.[1] Standard silica dissolves at pH > 8.

  • Chaotropic Salt: Add Sodium Perchlorate (NaClO₄) or Potassium Hexafluorophosphate to the mobile phase. These chaotic anions shield the positive charge of the amine more effectively than simple buffers.

Part 4: Summary of Recommended Conditions

For robust analysis of 1-(3,5-Dichlorophenyl)propylamine with minimal noise:

ParameterRecommended SettingRationale
Column C18 End-capped (BDS) or Hybrid ParticlePrevents amine-silanol tailing.[1]
Mobile Phase A 10mM Ammonium Phosphate (pH 3.0)Phosphate is UV transparent (low noise). Acidic pH keeps amine protonated (soluble).
Mobile Phase B Acetonitrile (HPLC Grade)Solubilizes the hydrophobic dichlorophenyl group.
Wavelength 254 nm (BW 4 nm)Avoids TFA/Buffer noise; targets the aromatic ring.
Flow Cell Standard (10mm path)Ensure it is rated for the backpressure if using viscous buffers.
Temperature 40°CReduces viscosity, improves mass transfer (sharper peaks).

Visualizing the Amine-Silanol Interaction

Understanding why your peak tails (creating apparent noise) is crucial.

AmineInteraction cluster_Column Stationary Phase Surface Analyte 1-(3,5-Dichlorophenyl) propylamine (+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Good Retention (Sharp Peak) Silanol Free Silanol (Si-OH) (Negative Charge) Analyte->Silanol Secondary Interaction (Peak Tailing/Noise) Blocker Mobile Phase Additive (TFA / TEA / H+) Blocker->Silanol Blocks/Shields

Figure 2: Mechanism of amine tailing.[1] The basic amine interacts with both the C18 ligand (desired) and residual silanols (undesired). Additives block the red path.

References

  • Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients. Application Note. Available at: [Link]

  • PubChem. 3,5-Dichlorophenol Spectral Data. National Library of Medicine. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide: Baseline Issues. Technical Guide. Available at: [Link]

  • Shimadzu. Troubleshooting HPLC: Ghost Peaks. Technical Support.[4][5] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Characterization &amp; Isomeric Differentiation of 1-(3,5-Dichlorophenyl)propylamine

Executive Summary & Compound Definition This guide provides a definitive technical analysis of the LC-MS fragmentation patterns of 1-(3,5-Dichlorophenyl)propylamine (referred to herein as 1-DCP ). Critical Distinction: I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

This guide provides a definitive technical analysis of the LC-MS fragmentation patterns of 1-(3,5-Dichlorophenyl)propylamine (referred to herein as 1-DCP ).

Critical Distinction: In forensic and pharmaceutical analysis, this compound is frequently confused with its regioisomer, 3,5-Dichloroamphetamine (3,5-DCA) . While they share the same molecular formula (


) and exact mass (

Da), their pharmacological profiles and fragmentation pathways differ significantly due to the position of the amine group.
  • 1-DCP (Target): Amine at the

    
    -position (benzylic). Structure: 
    
    
    
    .
  • 3,5-DCA (Alternative): Amine at the

    
    -position. Structure: 
    
    
    
    .

This guide details the specific MS/MS transitions required to distinguish 1-DCP from its amphetamine analogs and provides a validated experimental protocol for their separation.

Mechanistic Fragmentation Analysis (ESI+)

The fragmentation of 1-DCP under Electrospray Ionization (positive mode) is governed by the stability of the benzylic cation and the "Even-Electron Rule." Unlike electron impact (EI) which yields radical cations, ESI yields protonated molecules


.
Predicted Fragmentation Pathway

The protonated precursor ion (


 204, 

isotope) undergoes Collision-Induced Dissociation (CID). The location of the amine group on the benzylic carbon in 1-DCP drives a unique fragmentation pathway compared to amphetamines.
  • Primary Pathway (

    
    -Cleavage/Dealkylation): 
    
    • The bond between the benzylic carbon and the propyl chain's

      
      -carbon is weakened.
      
    • Loss of the alkyl tail (ethyl group,

      
      , 29 Da) is energetically favored because the resulting fragment is a resonance-stabilized benzylic iminium ion .
      
    • Transition:

      
      .
      
  • Secondary Pathway (Deamination):

    • Neutral loss of ammonia (

      
      , 17 Da).
      
    • This generates a substituted indanyl or styryl cation.

    • Transition:

      
      .
      
  • Isotope Signature:

    • The presence of two chlorine atoms imparts a distinct isotopic envelope.

    • M : M+2 : M+4 ratio

      
       9 : 6 : 1 .
      
    • All fragment ions retaining the aromatic ring will exhibit this signature.

Visualization of Signaling Pathways (DOT)

The following diagram contrasts the fragmentation logic of the target (1-DCP) versus its isomer (3,5-DCA).

FragmentationPathway cluster_0 Target: 1-(3,5-Dichlorophenyl)propylamine (Benzylic Amine) cluster_1 Alternative: 3,5-Dichloroamphetamine (Non-Benzylic Amine) Precursor Precursor Ion [M+H]+ m/z 204 (C9H12Cl2N+) Frag_175 Major Product: Benzylic Iminium [M - Ethyl]+ m/z 175 Precursor->Frag_175 Loss of Ethyl (-29 Da) Stabilized by Benzylic N Frag_187 Minor Product: Deamination [M - NH3]+ m/z 187 Precursor->Frag_187 Loss of NH3 (-17 Da) Frag_159 Major Product: Dichlorobenzyl Cation [M - C2H6N]+ m/z 159 Precursor->Frag_159 Benzyl Cleavage (Isomer Specific) Frag_44 Alkyl Iminium Ion [C2H6N]+ m/z 44 Precursor->Frag_44 Charge Retention on Alkyl

Caption: Comparative fragmentation pathways showing the diagnostic m/z 175 shift for 1-DCP versus the m/z 159 shift for the amphetamine isomer.

Comparative Performance Guide

To ensure accurate identification, 1-DCP must be compared against its most common structural analogs. The following data synthesizes experimental expectations based on structure-retention relationships (SRR) and fragmentation rules.

Diagnostic Ion Table
Feature1-DCP (Target) 3,5-DCA (Isomer) 3,5-Dichloromethcathinone
Structure Type

-Ethylbenzylamine
Amphetamine (

-Methyl)

-Ketone Amphetamine
Precursor (

)
204.0204.0218.0 (or 220 if reduced)
Base Peak (MS2) 175 (Loss of Ethyl)159 (Benzyl Cation)159 (Benzoyl Cation)
Secondary Ion 187 (Loss of

)
44 (Ethylamine fragment)183 (Loss of Cl)
Mechanism Benzylic stabilization of amineBenzylic cleavage (C-C bond)

-Cleavage at Carbonyl
Differentiation Unique

175 fragment
Shares

159 with many analogs
Higher mass + Ketone loss
Chromatographic Separation Profile

Isomers often co-elute on standard C18 columns. The following comparison highlights column selectivity.

  • C18 Standard: 1-DCP and 3,5-DCA show poor resolution (

    
    ) due to identical hydrophobicity.
    
  • Biphenyl / Phenyl-Hexyl: Recommended. The

    
    -
    
    
    
    interactions differ between the benzylic amine (1-DCP) and the non-benzylic amine (3,5-DCA), typically providing baseline resolution.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the diagnostic ratio (175/187) is not observed, the peak is likely not 1-DCP.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex Biphenyl (

    
     mm, 2.6 µm) or equivalent.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile to enhance

      
      -
      
      
      
      selectivity on phenyl phases.
Gradient Method[1]
  • 0.0 - 1.0 min: 5% B (Equilibration)

  • 1.0 - 8.0 min: 5%

    
     95% B (Linear Ramp)
    
  • 8.0 - 10.0 min: 95% B (Wash)

  • 10.0 - 12.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Collision Energy (CE):

    • Transition

      
      : CE 20 eV (Quantifier)
      
    • Transition

      
      : CE 15 eV (Qualifier)
      
    • Transition

      
      : CE 35 eV (Exclusion/Isomer Check)
      
Data Interpretation Workflow
  • Extract Ion Chromatogram (XIC) for

    
     204.0.
    
  • Check Isotope Pattern: Confirm the 9:6:1 ratio for

    
     in the parent ion.
    
  • Verify MS2 Spectrum:

    • If Base Peak is 175 : Confirm 1-DCP .

    • If Base Peak is 159 : Identify as 3,5-DCA (Isomer).

    • If Base Peak is 44 : Suspect aliphatic amine interference.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394086, 1-(3,5-Dichlorophenyl)propan-1-amine. Retrieved from [Link]

  • Niessen, W. M. A., & Correa, R. A. (2016).Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.
  • Kanamori, T., et al. (2013).Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology. (Establishes the m/z 159 baseline for chloroamphetamines).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library. Retrieved from [Link]

Comparative

Reference Standards for 1-(3,5-Dichlorophenyl)propylamine Purity Testing: A Comparative Technical Guide

Executive Summary In the synthesis of psychotropic therapeutics or complex agrochemicals, 1-(3,5-Dichlorophenyl)propylamine serves as a critical chiral building block. Its structural integrity directly impacts the enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of psychotropic therapeutics or complex agrochemicals, 1-(3,5-Dichlorophenyl)propylamine serves as a critical chiral building block. Its structural integrity directly impacts the enantiomeric excess (ee) and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the three tiers of reference standards available for this molecule: ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards (ISO 17025) , and Reagent Grade materials . It demonstrates why "purity" is not a fixed value but a method-dependent variable, and provides a self-validating workflow to qualify in-house working standards using Quantitative NMR (qNMR).

Part 1: The Hierarchy of Standards

The reliability of your HPLC or GC data is mathematically limited by the uncertainty of your reference standard. For 1-(3,5-Dichlorophenyl)propylamine, the choice of standard dictates the regulatory validity of your data.

Comparative Matrix: Standard Grades
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Reagent Grade
Primary Use Instrument calibration, validating secondary standards.Routine QC, method validation, stability studies.[1]Early-stage synthesis, structural confirmation.
Traceability SI-Traceable (NIST/BIPM). Includes uncertainty budget.Traceable to CRM or internal primary standard.Manufacturer's CoA (often minimal data).
Purity Assignment Mass Balance + qNMR . Water, residuals, and inorganics quantified.Chromatographic Purity (Area %) often used as proxy.Area % (often ignores salts/water).
Uncertainty Explicitly stated (e.g.,

).
Usually not stated.Unknown.
Risk Profile Low . Defensible in FDA/EMA audits.Medium . acceptable for non-clinical routine testing.High . "98%" could be 90% if salt form is undefined.

Critical Insight: Many researchers purchase "98% Purity" Reagent Grade amine salts without realizing the "98%" often refers to the protonated amine signal in HPLC-UV, ignoring significant water or inorganic salt contamination. This leads to a systematic overestimation of potency in your synthesized batches.

Part 2: Experimental Validation Protocols

To ensure scientific integrity, we do not rely on vendor claims. We utilize a Self-Validating Protocol combining qNMR (for absolute potency) and HPLC (for impurity profiling).

Protocol A: Absolute Purity Assignment via qNMR

Use this protocol to qualify a Tier 3 Reagent into a Tier 2 Working Standard.

Principle: Unlike chromatography, NMR signal integration is directly proportional to the molar ratio of nuclei, independent of extinction coefficients.

Materials:

  • Analyte: 1-(3,5-Dichlorophenyl)propylamine HCl (approx. 10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), approx. 5 mg. Rationale: Maleic acid provides a singlet at

    
     6.3 ppm, distinct from the aromatic protons of the dichlorophenyl group (
    
    
    
    7.0–7.5 ppm).
  • Solvent:

    
     or 
    
    
    
    (depending on solubility).

Workflow:

  • Weighing: Weigh Analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg). Record weights precisely.
  • Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete dissolution (vortex/sonicate).

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2]
Protocol B: Impurity Profiling via HPLC-UV

Use this protocol for routine batch release, calibrated against the qNMR-valued standard.

Rationale: Amines tail severely on standard silica columns due to silanol interactions. We use a high-pH stable C18 column or an acidic mobile phase to control protonation.

Method Parameters:

  • Column: C18 Endcapped (e.g., Waters XBridge or Agilent Zorbax Eclipse),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). TFA ion-pairs with the amine, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (for amine backbone) and 254 nm (aromatic ring).

  • Temperature:

    
    .
    

Validation Criteria (ICH Q2):

  • System Suitability: Tailing factor

    
    .
    
  • Linearity:

    
     across 50%–150% of target concentration.
    

Part 3: Decision Logic & Workflows

The following diagrams illustrate the logical pathways for selecting and qualifying standards.

Diagram 1: The "Gold Standard" Qualification Workflow

This workflow describes how to turn a generic reagent into a validated reference material using the protocols above.

QualificationWorkflow Start Source: Reagent Grade 1-(3,5-Dichlorophenyl)propylamine qNMR Protocol A: qNMR Analysis (vs. NIST Traceable Maleic Acid) Start->qNMR Determine Absolute Content HPLC Protocol B: HPLC-UV (Impurity Profiling) Start->HPLC Identify Related Substances Calc Data Synthesis: Calculate Mass Balance (100% - Water - Residuals - Inorganics) qNMR->Calc HPLC->Calc Decision Is Purity > 98.0% AND Confidence Interval < 1.0%? Calc->Decision Fail Reject / Recrystallize Decision->Fail No Pass Assign Potency Value (e.g., 99.1% w/w) Decision->Pass Yes Usage Release as Secondary Working Standard Pass->Usage

Caption: Workflow for qualifying a secondary working standard from reagent-grade material using qNMR and HPLC orthogonal methods.

Diagram 2: Standard Selection by Development Phase

SelectionLogic Discovery Phase: Discovery/Screening Reagent Reagent Grade (CoA Only) Discovery->Reagent Acceptable Risk PreClin Phase: GLP Tox / Pre-Clinical Secondary Qualified Secondary Standard (In-House Validated) PreClin->Secondary Required for Dose Verification Clinical Phase: GMP Clinical / Commercial Primary ISO 17034 CRM (External) Clinical->Primary Critical for Release Testing Primary->Secondary Used to Calibrate

Caption: Regulatory risk assessment for selecting reference standards across the drug development lifecycle.

Part 4: Recommendations

  • For Early Discovery: Use Reagent Grade (Tier 3). However, perform a simple HPLC area % check. If the area is

    
    , purification is required to prevent misleading biological data.
    
  • For GLP/GMP: Do not use Reagent Grade directly.

    • If a commercial ISO 17034 CRM is available, purchase it for the initial method validation.

    • For routine daily testing, purchase a large batch of high-quality material and qualify it as a Secondary Standard using the qNMR protocol (Protocol A) described above. This is the most cost-effective strategy for long-term projects.

  • Storage: 1-(3,5-Dichlorophenyl)propylamine (especially as a salt) is generally stable but hygroscopic. Store secondary standards in a desiccator at

    
    . Re-qualify (re-test) the water content (Karl Fischer) and HPLC purity annually.
    

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[3]Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4] (Focus on Quantitative NMR applications). Link

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (Guidance on internal standard selection). Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Tool for Reference Material Certification. (Technical Overview). Link

Sources

Validation

Comparative Guide: Structural Activity Relationship (SAR) of Dichlorophenyl Amines

Executive Summary: The Isomer Effect The dichlorophenyl amine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster NSAIDs (e.g., Diclofenac), antimicrobials, and emerging antican...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect

The dichlorophenyl amine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster NSAIDs (e.g., Diclofenac), antimicrobials, and emerging anticancer agents. However, the biological output of this scaffold is strictly governed by the positional isomerism of the chlorine atoms.

This guide objectively compares the three primary substitution patterns—2,6-dichloro , 2,4-dichloro , and 3,5-dichloro —revealing how shifting chlorine atoms from ortho to meta or para positions fundamentally alters molecular topology, metabolic fate, and therapeutic utility.

Quick Comparison Matrix
Feature2,6-Dichloro (e.g., Diclofenac) 2,4-Dichloro (e.g., Antifungals/Kinase Inh.) 3,5-Dichloro (e.g., Toxicophores)
Primary Mechanism Steric Locking: Forces perpendicular ring orientation.Electronic Tuning: Withdraws electrons; allows conformational flexibility.Metabolic Activation: High lipophilicity; prone to bioactivation.
Key Application COX-1/COX-2 Inhibition (NSAIDs).[1]Antimicrobial, Anticancer (HDAC/Kinase inhibitors).Limited (High Nephrotoxicity Risk).
Toxicity Profile GI/Renal (COX-mediated).Moderate (Target dependent).High (Direct Nephrotoxin).
LogP Trend Moderate (~4.5).Moderate-High.High (Most Lipophilic).

Deep Dive: Comparative SAR Analysis

A. The "Steric Lock" of 2,6-Dichloro (The Diclofenac Model)

The 2,6-dichloro substitution pattern is the gold standard for NSAIDs. The two bulky chlorine atoms at the ortho positions create significant steric hindrance, forcing the aniline ring to twist out of plane relative to the phenylacetic acid moiety.

  • Mechanism: This "twisted" conformation (torsion angle ~60-90°) is energetically favorable and critical for fitting into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • Comparative Data: Removal of one chlorine (monochloro) or shifting to 2,4-dichloro reduces this torsional strain, allowing a more planar conformation that binds poorly to COX active sites.

  • Causality: The "lock" prevents free rotation, reducing the entropic penalty of binding [1, 2].

B. The Electronic Modulator: 2,4-Dichloro

In the 2,4-dichloro pattern, the ortho chlorine provides some steric bulk, but the para chlorine exerts a strong electron-withdrawing effect (inductive and resonance) on the amine nitrogen.

  • Application: This pattern is frequently utilized in kinase inhibitors and antimicrobials where electronic deficiency in the ring enhances hydrogen bond donor capability of the amine or sulfonamide linker.

  • Case Study: In N-(2,4-dichloro)benzoyl-thiourea derivatives, this pattern showed superior cytotoxicity (IC50 = 11.6 µM) against Hep-G2 cells compared to non-chlorinated analogs, attributed to optimized lipophilicity and electronic fit within the binding pocket [3, 4].

C. The Toxicity Trap: 3,5-Dichloro

The 3,5-dichloro isomer represents a "negative design" element in many contexts due to its toxicity profile. Lacking ortho substitution, the amine group is more accessible for metabolic N-oxidation.

  • Nephrotoxicity: Comparative studies in Fischer 344 rats demonstrated that 3,5-dichloroaniline (3,5-DCA) is the most nephrotoxic isomer.[2]

  • Mechanism: The high lipophilicity (LogP) and the specific Hammett constants of the 3,5-pattern facilitate transport into renal cells and subsequent bioactivation to toxic quinone imines or radical species [5].

Visualizing the SAR Landscape

The following diagram illustrates the divergent pathways of these isomers based on their structural properties.

SAR_Landscape Root Dichlorophenyl Amine Scaffold Iso26 2,6-Dichloro Isomer (Ortho-Ortho) Root->Iso26 Iso24 2,4-Dichloro Isomer (Ortho-Para) Root->Iso24 Iso35 3,5-Dichloro Isomer (Meta-Meta) Root->Iso35 Mech26 Effect: Steric Locking (Twisted Conformation) Iso26->Mech26 High Steric Bulk Mech24 Effect: Electronic Withdrawal (Flexible/Planar) Iso24->Mech24 Inductive Effect Mech35 Effect: High Lipophilicity (Metabolic Access) Iso35->Mech35 Accessible Nitrogen App26 Target: COX Enzymes (e.g., Diclofenac) Mech26->App26 Fits Hydrophobic Channel App24 Target: Kinases / DNA (e.g., Antifungals) Mech24->App24 H-Bond Donor Tuning App35 Outcome: Nephrotoxicity (Renal Necrosis) Mech35->App35 Bioactivation (N-OH)

Figure 1: Decision tree illustrating how chlorine positioning dictates the pharmacological fate of the amine scaffold.

Experimental Protocols

To validate these SAR claims, the following protocols allow for the synthesis and evaluation of a 2,4-dichloro derivative compared to a standard.

Protocol A: Synthesis of N-(2,4-dichlorobenzoyl)-N'-phenylthiourea

Rationale: This protocol generates a probe molecule to test the biological activity of the 2,4-dichloro pattern in an anticancer context [3].

Reagents: 2,4-dichlorobenzoyl chloride, N-phenylthiourea, Acetone (dry), Potassium thiocyanate (if generating isothiocyanate in situ).

  • Preparation: Dissolve N-phenylthiourea (10 mmol) in dry acetone (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2,4-dichlorobenzoyl chloride (10 mmol) dropwise over 30 minutes at 0°C (ice bath) to prevent exothermic side reactions.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield white needle-shaped crystals.

  • Validation: Confirm structure via 1H-NMR (Look for benzoyl protons at 7.4-7.8 ppm) and IR (C=O stretch at ~1680 cm⁻¹, C=S stretch at ~1200 cm⁻¹).

Protocol B: Comparative COX Inhibition Assay (In Vitro)

Rationale: To verify the "Steric Lock" hypothesis, compare the IC50 of Diclofenac (2,6-Cl) vs. a 2,4-Cl analog.

System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme Prep: Reconstitute COX-1 and COX-2 enzymes in the provided reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Well A: Vehicle Control (DMSO).

    • Well B: Diclofenac (2,6-dichloro) at concentrations 0.01 - 100 µM.

    • Well C: 2,4-Dichloro analog at concentrations 0.01 - 100 µM.

    • Incubate for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and colorimetric probe (TMPD).

  • Measurement: Measure absorbance at 590 nm after 5 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Diclofenac IC50 < 0.1 µM; 2,4-Analog IC50 > 1.0 µM (due to loss of twisted conformation).

Quantitative Data Summary

The following table synthesizes toxicity and activity data from multiple studies to highlight the "Sweet Spot" of the 2,6- and 2,4-isomers versus the danger of the 3,5-isomer.

Compound IsomerOral LD50 (Rat) [mg/kg]Nephrotoxic Potential (Rank)COX-2 IC50 (nM)Primary Risk
2,6-Dichloro ~3167 (Low Tox)5 (Low)20 (High Potency)GI Ulceration (Mechanism based)
2,4-Dichloro 340 - 31103 (Moderate)>1000 (Low Potency)Target-dependent cytotoxicity
3,5-Dichloro ~250 (High Tox)1 (Highest) N/AAcute Renal Necrosis
2,3-Dichloro 26356 (Lowest)>1000Low biological activity

Data Sources: BenchChem Toxicity Guide [5], NIH PubChem [1].

References

  • PubChem. Diclofenac | C14H11Cl2NO2. National Library of Medicine. Available at: [Link]

  • Moser, P. et al. Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Ubaya Repository. Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea. Available at: [Link]

  • Zhang, L. et al. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PubMed Central. Available at: [Link]

  • Valentovic, M.A. et al. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. Toxicology. Available at: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Validating Analytical Methods for 1-(3,5-Dichlorophenyl)propylamine Quantification

Introduction: The Criticality of Method Validation In the landscape of pharmaceutical development and manufacturing, the purity and concentration of every chemical entity are paramount. 1-(3,5-Dichlorophenyl)propylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Method Validation

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of every chemical entity are paramount. 1-(3,5-Dichlorophenyl)propylamine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its precise quantification is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and consistency of the final drug product. An analytical method that is not rigorously validated is a source of scientific and regulatory risk, potentially leading to inconsistent product quality and batch failures.

This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of 1-(3,5-Dichlorophenyl)propylamine. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the harmonized principles set forth by global regulatory bodies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only accurate and reliable but also fit for their intended purpose.

The Regulatory Bedrock: A Lifecycle Approach to Analytical Procedures

Modern analytical method validation is not a one-time event but a continuous lifecycle, a concept championed by the International Council for Harmonisation (ICH).[1] The recently updated ICH Q2(R2) guideline on the validation of analytical procedures, along with the new ICH Q14 guideline on analytical procedure development, establishes a harmonized, science- and risk-based framework.[1][2][3][4] This framework is adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring global consistency.[5][6][7][8][9]

A key innovation in this modern approach is the Analytical Target Profile (ATP) . The ATP is a prospective summary of a method's intended purpose and its required performance characteristics, defined before development begins.[1][2] This ensures that the method is designed to be fit-for-purpose from its inception. Validation, then, becomes the formal process of demonstrating that the developed analytical procedure consistently meets the criteria laid out in the ATP.

Analytical_Method_Lifecycle cluster_Dev 1. Development & Design cluster_Val 2. Procedure Validation cluster_Routine 3. Routine Use & Monitoring ATP Define Analytical Target Profile (ATP) (ICH Q14) Dev Method Development (Science & Risk-Based) ATP->Dev Guides Development Validation Method Validation (ICH Q2(R2)) Demonstrate Fitness for Purpose Dev->Validation Transfer for Validation Routine Routine Analysis & Method Monitoring Validation->Routine Implement for Routine Use Trending Performance Trending & System Suitability Routine->Trending Trending->Dev Feedback for Re-development/ Re-validation

Caption: The lifecycle of an analytical method, from development to routine use.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique for quantifying 1-(3,5-Dichlorophenyl)propylamine depends on its physicochemical properties and the specific analytical objective (e.g., bulk assay, impurity profiling, trace analysis). With a molecular weight of 204.10 g/mol and a dichlorinated phenyl ring that acts as a chromophore, this compound is amenable to several techniques.[10]

Technique Principle Advantages Disadvantages Primary Application
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Versatile for a wide range of compounds, robust, excellent quantitative performance, well-established.[11][12]Lower sensitivity than MS, peak co-elution can compromise specificity.Assay, purity determination, and quantification of known impurities in drug substances and products.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer for high specificity.High resolution for volatile compounds, excellent for identifying unknown impurities, definitive structural information from MS.[11][13]Requires analyte to be thermally stable and volatile; may require derivatization.[11]Analysis of volatile organic impurities, residual solvents, and thermally stable related substances.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Unmatched sensitivity (trace-level analysis), exceptional selectivity (minimizes matrix effects), applicable to a broad range of compounds.[14][15][16]Higher instrument cost and complexity, potential for matrix-induced ion suppression or enhancement.[17]Bioanalysis, quantification of genotoxic impurities, and trace-level analysis in complex matrices.

Experimental Protocols: A Practical Blueprint

The following protocols are representative methodologies that can be adapted and optimized for the specific analysis of 1-(3,5-Dichlorophenyl)propylamine.

Protocol 1: HPLC-UV for Assay and Impurity Quantification

This reverse-phase HPLC method is designed for the separation and quantification of 1-(3,5-Dichlorophenyl)propylamine and its non-volatile related substances.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    31 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[18]

Protocol 2: GC-MS for Volatile Impurities and Identification

This method is suitable for detecting and identifying volatile and semi-volatile impurities that may be present in the 1-(3,5-Dichlorophenyl)propylamine sample.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in dichloromethane to a final concentration of 1 mg/mL.[11]

Protocol 3: LC-MS/MS for Trace-Level Quantification

This highly sensitive method is ideal for quantifying trace-level impurities or for analyzing samples in complex biological matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient will be developed to ensure optimal separation, for example, starting at 5% B and ramping to 95% B over 5 minutes.

  • MS/MS Conditions (ESI Positive Mode):

    • Analyte: 1-(3,5-Dichlorophenyl)propylamine (Precursor Ion [M+H]⁺: m/z 204.0)

    • MRM Transitions: To be determined by infusing a standard solution. A plausible quantitative transition would be m/z 204.0 → 187.0 (loss of NH₃), and a confirmatory transition could be m/z 204.0 → 133.0.

  • Sample Preparation: Sample preparation will be matrix-dependent. For a drug substance, simple dilution in the initial mobile phase may suffice. For biological samples, protein precipitation or solid-phase extraction would be necessary.[14][17]

A Systematic Approach to Method Validation

Validation demonstrates with a high degree of assurance that the analytical method will consistently produce a result that meets pre-determined specifications and quality attributes.[19] The core validation parameters are defined by ICH Q2(R2).[3][20][21][22]

Validation_Workflow start Develop Validation Protocol with Acceptance Criteria spec Specificity (Forced Degradation, Peak Purity) start->spec lin Linearity & Range start->lin acc Accuracy (% Recovery) start->acc prec Precision (Repeatability & Intermediate) start->prec loq LOD / LOQ start->loq rob Robustness start->rob end Issue Final Validation Report spec->end Data Meets Criteria lin->end Data Meets Criteria acc->end Data Meets Criteria prec->end Data Meets Criteria loq->end Data Meets Criteria rob->end Data Meets Criteria

Caption: A typical workflow for an analytical method validation study.

Comparative Validation Data Summary

The following table presents typical, expected performance data from the validation of the three described methods. These values serve as a benchmark for what a well-validated method should achieve.

Validation Parameter HPLC-UV GC-MS LC-MS/MS Typical Acceptance Criteria
Specificity Peak purity > 99.5%; Baseline separation from degradation productsUnique mass spectrum; No interference at analyte retention timeSpecific MRM transition; No interference from matrixMethod is specific for the analyte
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999r² ≥ 0.995
Range (% of Nominal) 80 - 120%70 - 130%50 - 150% (or LOQ - ULOQ)Derived from linearity and accuracy[23]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%98.0 - 102.0% for Assay
Precision (%RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 5.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 3.0%≤ 10.0%≤ 3.0%
LOQ (Limit of Quant.) ~0.05% (500 ng/mL)~0.01% (100 ng/mL)<0.001% (<10 ng/mL)Sufficiently low for intended purpose
Robustness Unaffected by minor changes in pH, flow rate, temp.Unaffected by minor changes in inlet temp, flow rate.Unaffected by minor changes in mobile phase composition.Results remain within acceptance criteria

Conclusion and Method Selection Rationale

The validation of analytical methods for 1-(3,5-Dichlorophenyl)propylamine is a mandatory exercise in scientific rigor and regulatory compliance. Each of the discussed methods—HPLC-UV, GC-MS, and LC-MS/MS—offers distinct advantages and is suited for different analytical challenges.

  • For routine quality control (assay and purity): HPLC-UV is the method of choice. It provides a perfect balance of robustness, performance, and cost-effectiveness for quantifying the main component and its known impurities.

  • For identifying unknown volatile impurities or confirming identity: GC-MS is indispensable. Its ability to provide structural information makes it the gold standard for identifying unexpected peaks and for use as a confirmatory technique.

  • For trace-level analysis (e.g., genotoxic impurities) or bioanalysis: LC-MS/MS is the only viable option. Its superior sensitivity and selectivity are necessary to meet the stringent limits required for such applications.

Ultimately, the selection of an analytical method should be guided by the Analytical Target Profile (ATP). By defining the method's requirements upfront, a laboratory can choose the most appropriate technology and design a validation strategy that unequivocally proves the method is fit for its intended purpose, ensuring data integrity throughout the product lifecycle.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH Q2(R2)
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technology Networks.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). GMP News.
  • ICH Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group.
  • The EMA Bioanalytical Method Validation Guideline. (2010). European Bioanalysis Forum.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
  • Laboratory validation of an LC-MS/MS method for simultaneous determination. (2023). Acta Scientiarum Polonorum Technologia Alimentaria.
  • Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Benchchem.
  • A validated GC-MS method for the analysis of piperazines in street samples of amphetamine type stimulants. (2012). Analytical Methods.
  • A rapid method to determine 1,3-dichloropropene (1,3-D) by gas chromatography ion trap mass spectrometry on fruits and vegetables. Journal of Environmental Science and Health.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023).
  • Multi-active method for the analysis of active substances in formulated products to support quality control. (2020). CIPAC.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology.
  • 1-(3,5-Dichlorophenyl)propan-1-amine. AiFChem.

Sources

Validation

Illuminating Molecular Architecture: A Comparative Guide to the Characterization of 1-(3,5-Dichlorophenyl)propylamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure and physicochemical properties is paramount for accelerating discovery and ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure and physicochemical properties is paramount for accelerating discovery and ensuring efficacy and safety. This guide provides an in-depth comparative analysis of analytical techniques for the structural characterization of 1-(3,5-Dichlorophenyl)propylamine, a chiral amine with potential applications in medicinal chemistry.

While specific X-ray crystallography data for 1-(3,5-Dichlorophenyl)propylamine is not publicly available, this guide leverages crystallographic data from structurally analogous dichlorophenyl derivatives to illustrate the power of this technique. We will explore the fundamental principles of X-ray crystallography and compare its utility with other powerful analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). By presenting a holistic view of these techniques, this guide aims to equip researchers with the knowledge to make informed decisions on the most appropriate analytical strategies for their specific research goals.

The Gold Standard: Unveiling 3D Structure with X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[1] It provides definitive evidence of molecular conformation, stereochemistry, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.

Due to the absence of specific crystallographic data for 1-(3,5-Dichlorophenyl)propylamine, we will examine the crystal structures of related dichlorophenyl-containing compounds to highlight the insights that can be gleaned from this method.

Comparative Crystallographic Data of Dichlorophenyl Derivatives

The following table summarizes key crystallographic parameters for illustrative dichlorophenyl derivatives, showcasing the detailed structural information that can be obtained.

Parameter3,5-Dichloro-N-(2-chlorophenyl)benzamide3,5-Dichloro-N-(4-chlorophenyl)benzamide(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine
Crystal System TriclinicTriclinicMonoclinic
Space Group P-1P-1P2₁
Unit Cell Dimensions a = 5.047(18) Åb = 10.28(4) Åc = 13.36(5) Åα = 107.59(5)°β = 93.55(5)°γ = 98.34(5)°a = 9.581(3) Åb = 12.217(4) Åc = 11.072(3) Åβ = 92.584(4)°Not explicitly stated
Reference [2][2][3][4][5]

Table 1: Comparative crystallographic data for selected dichlorophenyl derivatives.

The data in Table 1 reveals how subtle changes in chemical structure can influence the crystal packing and unit cell parameters. This information is invaluable for understanding the solid-state properties of a compound, which can impact its formulation and bioavailability.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure through X-ray diffraction involves several key steps, from crystal growth to data analysis.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Vapor Diffusion Vapor Diffusion Crystal Mounting Crystal Mounting Vapor Diffusion->Crystal Mounting Slow Evaporation Slow Evaporation Slow Evaporation->Crystal Mounting Cooling Slow Cooling Cooling->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Refinement Structure Refinement Structure Solution->Refinement

Experimental workflow for single-crystal X-ray diffraction.
  • Crystallization: High-quality single crystals are grown using techniques like vapor diffusion, slow evaporation, or slow cooling of a saturated solution.[1]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal rotates, a diffraction pattern is collected.[1]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and reflection intensities.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic model is then refined to best fit the experimental data.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable information, particularly for characterizing molecules in solution or when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[1] It provides information about the chemical environment of each atom, which can be used to confirm the chemical structure.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.2 - 7.4140 - 145 (C-Cl)
Aromatic-H7.0 - 7.2125 - 130 (C-H)
CH-NH₂4.0 - 4.550 - 55
CH₂1.6 - 1.925 - 30
CH₃0.9 - 1.110 - 15
NH₂1.5 - 2.5 (broad)-

Table 2: Predicted ¹H and ¹³C NMR data for 1-(3,5-Dichlorophenyl)propylamine.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the chemical shifts to the residual solvent peak.[7]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of 1-(3,5-Dichlorophenyl)propylamine (C₉H₁₁Cl₂N) is approximately 204.03 g/mol .[8] The mass spectrum would also be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Circular Dichroism (CD) Spectroscopy

For chiral molecules like 1-(3,5-Dichlorophenyl)propylamine, circular dichroism spectroscopy is an invaluable technique for determining the absolute configuration and studying stereochemical features.[9][10][11] CD measures the differential absorption of left and right circularly polarized light, which is unique to chiral molecules.

CD spectroscopy can be used to:

  • Determine the absolute configuration of chiral amines by comparing the experimental spectrum to that of known standards or through theoretical calculations.[9]

  • Assess the enantiomeric excess (ee) of a sample.[12]

  • Study conformational changes in solution.

  • Sample Preparation: Prepare a solution of the chiral amine in a suitable transparent solvent.

  • Data Acquisition: Record the CD spectrum over a relevant wavelength range.

  • Data Analysis: Analyze the sign and intensity of the Cotton effects to gain stereochemical information.

Conclusion: An Integrated Approach to Structural Characterization

The comprehensive characterization of a molecule like 1-(3,5-Dichlorophenyl)propylamine relies on an integrated analytical approach. While X-ray crystallography remains the definitive method for elucidating the three-dimensional solid-state structure, techniques such as NMR, MS, and CD provide crucial and complementary information about the molecule's identity, purity, and stereochemistry in solution.

The following diagram illustrates the logical relationship between these techniques in a comprehensive characterization workflow.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structure, Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS CD Circular Dichroism (Stereochemistry) Purification->CD Crystallization Crystallization Purification->Crystallization XRD X-ray Diffraction (3D Structure) Crystallization->XRD

Integrated workflow for molecular characterization.

By judiciously applying a combination of these powerful analytical techniques, researchers can gain a complete and unambiguous understanding of their target molecules, paving the way for accelerated progress in drug discovery and development.

References

  • ResearchGate. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]

  • ResearchGate. (2026). Crystal structures of ( S )-(−)-1-(4-chlorophenyl)- N -[(pyridin-2-yl)methylidene]ethan-1-amine and its cis -dichlorido{( S )-(−)-1-(4-chlorophenyl)- N -[(pyridin-2-yl)methylidene]ethan-1-amine}palladium(II) complex. [Link]

  • IUCr. (n.d.). Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−). [Link]

  • ResearchGate. (2026). (PDF) Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−). [Link]

  • Yuya Motohashi, et al. (2014). Crystal structure of (3,5-dichloro-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Claudia P. Villamizar C., et al. (2026). Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−). Acta Crystallographica Section E: Crystallographic Communications, 82(2). [Link]

  • Semantic Scholar. (n.d.). Circular dichroism spectroscopy of 2‐aminotetralins. [Link]

  • T. J. Wenzel. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. [Link]

  • Amanote Research. (2004). Crystal Structure of 3,5-Dicyano-2. [Link]

  • Joseph J. Topczewski, et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. ACS Combinatorial Science, 13(4), 369–373. [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • MDPI. (2022). Photoelectron Circular Dichroism as a Probe of Chiral Hydrocarbons. [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link]

  • Leila Lefrada, et al. (2012). Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. European Journal of Chemistry, 3(4), 404-405. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... [Link]

  • Giovanni Gottarelli, et al. (2008). The use of circular dichroism spectroscopy for studying the chiral molecular self-assembly: an overview. Chirality, 20(3-4), 471-85. [Link]

  • PubChemLite. (n.d.). 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine. [Link]

  • NSF Public Access Repository. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Molecules, 22(5), 785. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.